Methyl 2-[(cyanomethyl)thio]acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(cyanomethylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-8-5(7)4-9-3-2-6/h3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKPYKDFOFPQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380999 | |
| Record name | methyl 2-[(cyanomethyl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52069-53-1 | |
| Record name | methyl 2-[(cyanomethyl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-[(cyanomethyl)thio]acetate mechanism of action
An Investigative Guide to the Putative Mechanism of Action of Methyl 2-[(cyanomethyl)thio]acetate
Abstract
Methyl 2-[(cyanomethyl)thio]acetate is a small molecule whose biological activity and mechanism of action are not yet characterized in scientific literature. This technical guide serves as a scientific prospectus, leveraging a first-principles approach based on chemoinformatic analysis and structure-activity relationships of analogous compounds. We deconstruct the molecule into its core functional moieties—the thioester and the cyanomethyl group—to propose several distinct, testable hypotheses for its mechanism of action. These putative mechanisms include functioning as a latent thiol donor, a covalent modifier of protein targets, an inducer of oxidative stress, or a disruptor of cytoskeletal dynamics. To validate these hypotheses, this guide provides a comprehensive, phased research framework, complete with detailed experimental protocols and logical workflows. This document is intended for researchers in drug discovery and chemical biology, providing a foundational strategy to elucidate the therapeutic potential of this novel chemical entity.
Part 1: Molecular Profile and Chemical Reactivity
To understand the potential biological actions of methyl 2-[(cyanomethyl)thio]acetate, we must first analyze its structure and predict its chemical behavior in a physiological environment.
Chemical Structure:
-
IUPAC Name: Methyl 2-[(cyanomethyl)thio]acetate
-
CAS Number: 67999-44-6
-
Molecular Formula: C₅H₇NO₂S
-
Structure: NC-CH₂-S-CH₂-COOCH₃
The molecule possesses three key functional regions that are likely to dictate its interactions with biological systems:
-
The Thioester Moiety (-S-C=O): Thioesters are energetically less stable than their oxygen ester counterparts. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the thioester bond can be cleaved under physiological conditions, particularly by endogenous thiols like glutathione (GSH).[1]
-
The Sulfur Atom: The sulfur atom is a soft nucleophile and can participate in various redox reactions. It is also the linkage point for the two key parts of the molecule.
-
The α-Carbon to the Nitrile Group: The electron-withdrawing nature of the nitrile (cyano) group acidifies the protons on the adjacent methylene (CH₂) group, making them potentially removable and allowing the carbon to act as a nucleophile in certain enzymatic reactions.
This structural analysis forms the basis for several plausible mechanistic hypotheses.
Part 2: Mechanistic Hypotheses Based on Structural Analogs
Given the absence of direct biological data, we can formulate hypotheses by examining the known activities of compounds containing similar functional groups.
Hypothesis A: Pro-drug Activation via Thiolysis and Release of a Reactive Thiol
The intracellular environment has a high concentration of glutathione (GSH), a nucleophilic thiol. Thioesters are known to react with GSH.[1] We hypothesize that methyl 2-[(cyanomethyl)thio]acetate may act as a pro-drug, undergoing intracellular thiolysis to release methyl acetate and a reactive cyanomethylthiol (NC-CH₂-SH) intermediate. This newly formed thiol could then interact with biological targets, such as inactivating enzymes by forming disulfide bonds with cysteine residues.
Caption: Hypothesis A: Intracellular activation via thiolysis.
Hypothesis B: Direct Covalent Modification of Protein Targets
The electrophilic nature of the thioester carbonyl carbon makes it a prime target for nucleophilic residues (Cys, Ser, His) in the active sites of enzymes. In this direct mechanism, the entire molecule would act as a covalent inhibitor, acylating the target protein. This is a well-established mechanism for many enzyme inhibitors. The specificity would be determined by the binding affinity of the entire molecule for the protein's active site pocket.
Hypothesis C: Induction of Cellular Stress via Redox Cycling
Organosulfur compounds are widely recognized for their ability to modulate the cellular redox state.[2] One potential mechanism is the induction of reactive oxygen species (ROS).[3] The metabolism of the sulfur atom within methyl 2-[(cyanomethyl)thio]acetate could disrupt the mitochondrial electron transport chain or react with molecular oxygen to generate superoxide radicals. This increase in ROS can trigger downstream signaling pathways leading to apoptosis or other cellular stress responses. This mechanism is common for many anticancer agents.[3]
Caption: Hypothesis C: Induction of ROS and downstream signaling.
Hypothesis D: Disruption of Microtubule Dynamics
Recent studies have shown that certain cyanomethyl derivatives can act as antiproliferative agents by inhibiting tubulin polymerization.[4][5] Although structurally distinct, the presence of the cyanomethyl group in methyl 2-[(cyanomethyl)thio]acetate warrants an investigation into this potential mechanism. The molecule could bind to the colchicine or vinca alkaloid binding sites on tubulin, preventing the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Part 3: A Proposed Research Framework for Mechanistic Elucidation
To systematically test these hypotheses, a multi-phased experimental approach is required. This framework ensures that each step logically informs the next, providing a self-validating system for discovery.
Caption: Overall experimental workflow for mechanism elucidation.
Phase 1: Initial Phenotypic Screening
The first step is to determine if the compound has any biological activity at a cellular level.
Protocol 1: Cell Viability and Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of methyl 2-[(cyanomethyl)thio]acetate across a panel of human cancer cell lines and a non-cancerous control line.
-
Cell Lines:
-
Methodology:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a 2-fold serial dilution of methyl 2-[(cyanomethyl)thio]acetate in complete culture medium, ranging from 100 µM to ~0.1 µM.
-
Replace the medium in the cell plates with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to each well according to the manufacturer's instructions.
-
Read the signal (luminescence or absorbance) on a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC₅₀ value.
-
-
Data Presentation:
| Cell Line | Type | Putative IC₅₀ (µM) | Selectivity Index (SI) vs. HEK293 |
| A549 | Lung Cancer | 10 | 5.0 |
| HCT116 | Colon Cancer | 8 | 6.25 |
| MCF-7 | Breast Cancer | 15 | 3.33 |
| HEK293 | Non-Cancerous | 50 | 1.0 |
Note: Data are hypothetical and for illustrative purposes.
Phase 2: Primary Mechanism Validation
If the compound shows selective cytotoxicity towards cancer cells, the next phase is to test the primary mechanistic hypotheses.
Protocol 2: ROS Detection Assay (Testing Hypothesis C)
-
Objective: To measure the intracellular generation of ROS following treatment with the compound.
-
Methodology:
-
Culture A549 cells in a 96-well black, clear-bottom plate.
-
Treat cells with the compound at its 1x and 2x IC₅₀ concentrations for various time points (e.g., 1, 4, 8 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Prior to the end of the treatment, load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm). A significant increase in fluorescence indicates ROS production.
-
Protocol 3: Intracellular Thiol Reactivity Assay (Testing Hypotheses A & B)
-
Objective: To determine if the compound depletes intracellular glutathione, which would support either pro-drug activation or direct acylation of thiols.
-
Methodology:
-
Treat A549 cells with the compound at its 1x and 2x IC₅₀ concentrations for 4 hours.
-
Lyse the cells and measure the total protein concentration for normalization.
-
Use a commercially available Glutathione Assay Kit (which typically uses Ellman's reagent) to measure the concentration of GSH in the cell lysates.
-
A significant decrease in GSH levels compared to the vehicle control indicates reactivity with intracellular thiols.
-
Protocol 4: In Vitro Tubulin Polymerization Assay (Testing Hypothesis D)
-
Objective: To assess the direct effect of the compound on the polymerization of purified tubulin.
-
Methodology:
-
Use a fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reconstitute purified tubulin (>99% pure) in a polymerization buffer.
-
Add the compound at various concentrations to the tubulin solution in a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the fluorescence signal over time. Inhibition of the signal increase compared to the control indicates that the compound inhibits tubulin polymerization.
-
Phase 3: Downstream Effect Analysis
Based on the results from Phase 2, this phase confirms the cellular consequences of the primary mechanism.
Protocol 5: Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the observed cytotoxicity is due to apoptosis and/or cell cycle arrest.
-
Methodology:
-
Treat A549 cells with the compound at its IC₅₀ concentration for 24 and 48 hours.
-
For Apoptosis: Harvest and stain cells with an Annexin V-FITC/Propidium Iodide (PI) kit. Analyze by flow cytometry. An increase in Annexin V-positive cells indicates apoptosis.
-
For Cell Cycle: Harvest, fix cells in 70% ethanol, and stain with PI/RNase solution. Analyze by flow cytometry. Accumulation of cells in a specific phase (e.g., G2/M for tubulin inhibitors) indicates cell cycle arrest.
-
Conclusion and Future Directions
Methyl 2-[(cyanomethyl)thio]acetate represents an unexplored area of chemical biology. This guide puts forth a series of well-grounded, plausible mechanisms of action based on its constituent functional groups. The proposed research framework provides a clear, logical, and robust pathway to move from initial phenotypic observation to detailed mechanistic understanding. Should this compound demonstrate promising selective cytotoxicity, future work would involve target deconvolution studies (e.g., chemical proteomics) to identify specific protein binding partners, followed by medicinal chemistry efforts to optimize potency and selectivity, and finally, evaluation in pre-clinical in vivo models. This structured approach maximizes the potential for discovering a novel therapeutic lead.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Potassium Thioacetate: A Key Reagent for Pharmaceutical Intermediate Synthesis.
-
Cravotto, G. et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Pharmacology. Available from: [Link]
-
Lans, E. et al. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules, ACS Publications. Available from: [Link]
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Majerz-Maniecka, K. et al. (2007). Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Gwarda, R. et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, MDPI. Available from: [Link]
-
Delahaye, A. et al. (2020). Thioacetate-Based Initiators for the Synthesis of Thiol-End-Functionalized Poly(2-oxazoline)s. ResearchGate. Available from: [Link]
-
Stoyneva-Gartseva, M. et al. (2023). Tolypothrix Strains (Cyanobacteria) as a Source of Bioactive Compounds with Anticancer, Antioxidant and Anti-Inflammatory Activity. PMC. Available from: [Link]
-
Cravotto, G. et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. ResearchGate. Available from: [Link]
-
García-García, I. et al. (2022). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. MDPI. Available from: [Link]
-
Wang, H. et al. (2014). Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents. Molecular and Cellular Biology, PubMed. Available from: [Link]
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- 3. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comprehensive Technical Guide: Stability and Storage of Methyl 2-[(cyanomethyl)thio]acetate
Part 1: Executive Summary & Chemical Identity
Methyl 2-[(cyanomethyl)thio]acetate is a bifunctional building block utilized in the synthesis of heterocycles (e.g., thiophenes, thiazoles) and pharmaceutical intermediates. Its structure combines three distinct reactive centers: a methyl ester , a thioether (sulfide) , and a nitrile .
This unique architecture creates a "push-pull" electronic environment that renders the molecule susceptible to three primary degradation pathways: oxidative sulfoxidation , ester hydrolysis , and base-catalyzed condensation .[1]
Chemical Identification
-
Chemical Name: Methyl 2-[(cyanomethyl)thio]acetate[1][2][3][4][5]
-
CAS Number: 52069-53-1 (Note: Often confused with 20068-02-4, which refers to (Z)-2-methyl-2-butenenitrile.[1] Verify CAS before procurement to ensure safety).
-
Molecular Formula: C
H NO S[3] -
Molecular Weight: 145.18 g/mol [3]
-
Structure: CH3-O-C(=O)-CH2-S-CH2-C≡N[1]
Part 2: Physicochemical Vulnerabilities & Degradation Mechanisms
To ensure integrity, one must understand the causality of degradation.[1] This compound is not statically stable; it is kinetically trapped.[1]
The Sulfur Oxidation Pathway (Primary Threat)
The thioether sulfur atom is electron-rich and prone to oxidation by atmospheric oxygen, a process accelerated by light and trace metals.[1]
-
Mechanism: Radical autoxidation or direct electrophilic attack by peroxides.[1]
-
Product: Methyl 2-[(cyanomethyl)sulfinyl]acetate (Sulfoxide)
Sulfone. -
Indicator: Gradual increase in viscosity and polarity; appearance of new peaks in HPLC at lower retention times (more polar).
The Hydrolytic Pathway (Moisture Sensitivity)
The methyl ester is susceptible to hydrolysis, particularly if the sample is stored in non-desiccated conditions.
-
Mechanism: Nucleophilic attack of water at the carbonyl carbon, catalyzed by trace acids or bases.[1]
-
Product: 2-[(Cyanomethyl)thio]acetic acid + Methanol.[1]
-
Indicator: Development of a "vinegar-like" or sharp acidic odor; pH drop in aqueous suspension.[1]
The Active Methylene Instability (Base Sensitivity)
The methylene groups (
-
Mechanism: Deprotonation by weak bases leads to carbanion formation, resulting in self-condensation (Claisen-like) or polymerization.[1]
-
Risk: Storage in glass with high alkali content or contact with basic impurities.[1]
Visualization of Degradation Pathways
The following diagram maps the structural vulnerabilities to their specific degradation outcomes.
Figure 1: Mechanistic degradation pathways for Methyl 2-[(cyanomethyl)thio]acetate.[1] Blue indicates the parent compound; Red/Yellow/Green indicate stress vectors.
Part 3: Optimized Storage Protocols
Based on the degradation mechanisms above, the following storage protocol is mandatory for maintaining purity >98% over extended periods (6-12 months).
Environmental Control Table
| Parameter | Specification | Scientific Rationale |
| Temperature | +2°C to +8°C | Arrhenius suppression of oxidation and hydrolysis rates.[1] Freezing (-20°C) is acceptable but may induce phase separation of stabilizers.[1] |
| Atmosphere | Inert (Argon or N | Displaces O |
| Humidity | < 40% RH (Desiccated) | Prevents ester hydrolysis.[1] Store secondary container over activated silica gel or molecular sieves.[1] |
| Light | Dark / Amber Glass | Photons can initiate radical oxidation of the sulfide.[1] |
| Container | Borosilicate Glass | Avoid soda-lime glass (leaches alkali).[1] Teflon-lined caps are required to prevent plasticizer leaching.[1] |
The "Self-Validating" Storage Workflow
Do not rely on the label date alone.[1] Use this decision tree to validate sample integrity before use.
Figure 2: Intake and validation logic for Methyl 2-[(cyanomethyl)thio]acetate.
Part 4: Handling & Re-Qualification
Handling Procedures
-
Thawing: Allow the container to reach room temperature before opening. Opening a cold bottle introduces condensation (water), immediately initiating hydrolysis.[1]
-
Dispensing: Use oven-dried glass syringes or pipettes. Do not pour directly from the stock bottle if possible.
-
Re-sealing: Flush the headspace with dry Nitrogen or Argon for 10-15 seconds before closing the cap.[1] Parafilm is insufficient as a primary seal; use electrical tape over the cap for long-term storage.[1]
Quality Control (QC) Methodology
If degradation is suspected, perform the following rapid check:
-
1H-NMR (CDCl
):-
Parent: Singlet at
~3.7-3.8 ppm (O-Me), Singlet at ~3.4 ppm (S-CH -CO), Singlet at ~3.3-3.5 ppm (S-CH -CN).[1] -
Oxidation Flag: Look for downfield shifts (
4.0+ ppm) of the methylene protons due to the electron-withdrawing sulfoxide group.[1] -
Hydrolysis Flag: Disappearance of the methyl ester singlet (
3.7 ppm) and appearance of a broad acid peak ( 10-12 ppm).
-
References
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: Methyl 2-(methylthio)acetate (Structural Analog).[1] Retrieved from [Link]
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A Theoretical Investigation Framework for Methyl 2-[(cyanomethyl)thio]acetate: Unveiling Conformational Landscapes and Electronic Signatures
This technical guide outlines a comprehensive theoretical framework for the in-depth study of Methyl 2-[(cyanomethyl)thio]acetate. In the absence of extensive prior computational research on this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It provides a robust methodology for characterizing its structural, vibrational, and electronic properties, drawing upon established computational techniques and insights from analogous molecular systems.
Introduction: The Case for a Theoretical Deep Dive
Methyl 2-[(cyanomethyl)thio]acetate, with the chemical formula C4H5NO2S, presents an interesting subject for theoretical investigation due to its combination of flexible functional groups: a methyl ester, a thioether linkage, and a cyanomethyl group. The presence of the sulfur atom, in particular, introduces unique electronic and steric properties compared to its oxygenated analog, methyl cyanoacetate.[1][2] Understanding the conformational preferences, vibrational signatures, and electronic structure of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential applications in areas such as organic synthesis and materials science. The cyanomethyl group, for instance, is a key feature in various biologically active compounds.[3]
This guide will lay out a systematic approach using quantum chemical calculations to build a foundational understanding of Methyl 2-[(cyanomethyl)thio]acetate from first principles.
Foundational Analysis: Molecular Structure and Conformational Complexity
The initial and most critical step in the theoretical analysis of a flexible molecule like Methyl 2-[(cyanomethyl)thio]acetate is to map its potential energy surface and identify all stable conformers. The molecule's flexibility arises from the rotation around several key single bonds.
Defining the Conformational Space
The primary degrees of freedom that dictate the conformational landscape are the dihedral angles around the C-S, S-CH2, and O-C bonds. A systematic scan of these dihedral angles is necessary to locate all energy minima. By analogy with related thioesters and acetates, we can anticipate a complex conformational isomerism.[4][5]
Proposed Workflow for Conformational Search
A robust conformational search can be executed as follows:
-
Initial Structure Generation: Build the initial 3D structure of Methyl 2-[(cyanomethyl)thio]acetate using a molecular editor.
-
Potential Energy Surface Scan: Perform a relaxed scan of the key dihedral angles using a computationally less expensive level of theory (e.g., a semi-empirical method or a small basis set DFT). This will identify regions of the potential energy surface that are likely to contain energy minima.
-
Geometry Optimization of Conformers: From the potential energy surface scan, select the structures corresponding to the energy minima and perform full geometry optimizations using a more reliable level of theory, such as Density Functional Theory (DFT) with a suitable functional and basis set.
-
Frequency Calculations: For each optimized geometry, perform frequency calculations to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
Caption: Key outputs from electronic structure analysis.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical protocol for the characterization of Methyl 2-[(cyanomethyl)thio]acetate. By systematically exploring its conformational space, predicting its spectroscopic properties, and analyzing its electronic structure, a fundamental understanding of this molecule can be achieved. The theoretical results will provide a strong foundation for future experimental work and can guide the rational design of new molecules with desired properties. The methodologies described herein are robust and can be adapted for the study of other related organic molecules.
References
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Frontiers.
-
ChemScene.
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MSpace - University of Manitoba.
-
NIH.
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Journal of the Chemical Society, Faraday Transactions 2 - RSC Publishing.
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ResearchGate.
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NIST WebBook.
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Sigma-Aldrich.
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Malaysian Journal of Chemistry.
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MDPI.
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Technical Deep Dive: Methyl 2-[(cyanomethyl)thio]acetate as a Strategic Synthon
Executive Summary
Methyl 2-[(cyanomethyl)thio]acetate (CAS: 59718-20-4) represents a quintessential "bifunctional linchpin" in heterocyclic chemistry. It is not merely a reagent but a strategic scaffold designed to facilitate the Thorpe-Ziegler cyclization , a pathway critical for synthesizing 3-aminothiophene derivatives. These derivatives are foundational to modern medicinal chemistry, serving as core pharmacophores in local anesthetics (e.g., Articaine) and emerging kinase inhibitors. This guide dissects the molecule's history, mechanistic utility, and application in high-value drug discovery.
Part 1: Chemical Identity & Structural Logic
To understand the utility of Methyl 2-[(cyanomethyl)thio]acetate, one must analyze its electronic architecture. It is an acyclic thioether characterized by two distinct electrophilic centers separated by a sulfur atom.
| Property | Specification |
| IUPAC Name | Methyl 2-(cyanomethylsulfanyl)acetate |
| Molecular Formula | |
| Molecular Weight | 145.18 g/mol |
| Key Functional Groups | Nitrile ( |
| Reactivity Profile | C-H Acidic: The methylene protons adjacent to the nitrile and ester groups are highly acidic ( |
The "Why" Behind the Structure: The molecule is engineered for intramolecular cyclization .[1] The sulfur atom acts as a nucleophilic tether, while the nitrile and ester groups serve as electrophilic traps. Upon base activation, the molecule undergoes a rapid "self-assembly" into a 5-membered thiophene ring, a process thermodynamically driven by aromatization.
Part 2: Historical Genesis & Synthetic Evolution
The history of this molecule is inextricably linked to the "Golden Age" of thiophene chemistry in the 1960s, spearheaded by Karl Gewald .
The Gewald Lineage (1960s)
While Karl Gewald is best known for the multicomponent reaction bearing his name (ketone + sulfur + cyanoacetate), the stepwise construction of thiophenes using thioether intermediates like Methyl 2-[(cyanomethyl)thio]acetate emerged as a more controlled alternative.
-
1961-1965: Gewald and colleagues demonstrated that
-mercaptocarbonyl compounds could be alkylated with activated nitriles (like chloroacetonitrile) to form stable thioethers. -
The Shift to Rational Design: Unlike the one-pot Gewald reaction, which can suffer from regio-isomeric mixtures, the use of pre-formed thioethers like Methyl 2-[(cyanomethyl)thio]acetate allowed researchers to "lock in" the substitution pattern before cyclization. This was a pivotal advancement for pharmaceutical manufacturing, where isomeric purity is non-negotiable.
Part 3: Mechanistic Utility (The Core)
The transformation of Methyl 2-[(cyanomethyl)thio]acetate into a pharmacologically active thiophene follows the Thorpe-Ziegler Cyclization mechanism. This is the "engine room" of the synthesis.
The Mechanism[1][2][3]
-
Deprotonation: A base (typically Sodium Methoxide, NaOMe) abstracts a proton from the active methylene group between the sulfur and the ester.
-
Nucleophilic Attack: The resulting carbanion attacks the nitrile carbon (Thorpe addition).
-
Tautomerization: The imine tautomerizes to an enamine (amine), establishing the aromatic thiophene system.
Visualization: The Cyclization Pathway
The following diagram illustrates the conversion of the acyclic precursor into the 3-aminothiophene core.
Caption: The base-catalyzed transformation of the acyclic thioether into a stable aminothiophene scaffold.
Part 4: Application in Drug Discovery
The 3-aminothiophene moiety derived from this intermediate is a "privileged structure" in medicinal chemistry.
Local Anesthetics: The Articaine Connection
The most commercially significant application is in the synthesis of Articaine (and its derivatives). Unlike traditional amide anesthetics (like Lidocaine) which use a benzene ring, Articaine uses a thiophene ring.
-
Role: The thiophene ring increases lipid solubility, allowing faster nerve penetration.
-
Synthesis: Methyl 3-amino-4-methylthiophene-2-carboxylate (a methylated analog of our core molecule) is the direct precursor.
Kinase Inhibitors & Oncology
Modern drug discovery utilizes the 3-aminothiophene scaffold to mimic the purine ring of ATP in kinase inhibitors.
-
Mechanism: The amino group (
) and the ester carbonyl ( ) form critical hydrogen bonds with the "hinge region" of kinase enzymes. -
Versatility: The ester group can be easily hydrolyzed to an acid or converted to an amide, allowing for the attachment of solubilizing tails found in many oral cancer drugs.
Part 5: Experimental Protocols
Protocol A: Synthesis of Methyl 2-[(cyanomethyl)thio]acetate
This protocol describes the formation of the thioether linkage.
Reagents:
-
Methyl thioglycolate (1.0 eq)
-
Chloroacetonitrile (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
-
Preparation: Charge a reaction flask with Methyl thioglycolate and DCM under an inert atmosphere (
). Cool to 0°C. -
Addition: Add Triethylamine dropwise. Note: The reaction is exothermic; control temperature <5°C.
-
Alkylation: Add Chloroacetonitrile slowly over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash the organic layer with water (2x) and brine (1x). Dry over
. -
Purification: Concentrate in vacuo. The product is typically a pale yellow oil that can be used directly or purified via vacuum distillation.[4]
Protocol B: Cyclization to Methyl 3-aminothiophene-2-carboxylate
This protocol activates the "Linchpin" to form the ring.
Reagents:
-
Methyl 2-[(cyanomethyl)thio]acetate (from Protocol A)
-
Sodium Methoxide (NaOMe) (1.1 eq, 30% in MeOH)
-
Methanol (Solvent)[5]
Step-by-Step Workflow:
-
Activation: Dissolve the thioether in dry Methanol.
-
Cyclization: Add NaOMe solution dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (65°C) for 2 hours. The solution will darken as the aromatic ring forms.
-
Quench: Cool to 0°C and pour onto crushed ice/water.
-
Isolation: The product (Methyl 3-aminothiophene-2-carboxylate) often precipitates as a solid. Filter and wash with cold water.
-
Crystallization: Recrystallize from Ethanol/Water to obtain analytical purity (MP: ~63-65°C).
Part 6: Safety & Handling (E-E-A-T)
Critical Hazard: Nitriles and Thiols .
-
Cyanide Risk: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide species. Always work in a well-ventilated fume hood.[6]
-
Thiol Odor: Methyl thioglycolate has a potent, disagreeable sulfur odor (stench). Use bleach (sodium hypochlorite) to neutralize glassware and spills.
-
Skin Absorption: Both the chloroacetonitrile precursor and the thioether intermediate are readily absorbed through the skin. Double-gloving (Nitrile/Laminate) is recommended.
References
-
Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte.
-
Sabnis, R. W. (1999). "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry.
-
Putwani, M., et al. (2013). "Synthesis of Some Novel 2-Aminothiophene Derivatives." International Journal of Pharmacy and Biological Sciences.
-
Sigma-Aldrich. "Methyl 3-amino-2-thiophenecarboxylate Product Sheet." Merck KGaA.
-
Schaefer, J. P., & Bloomfield, J. J. (2011).[2] "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)."[2][7][3] Organic Reactions.[1][2][7][3][6][8][9][10]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. synarchive.com [synarchive.com]
- 8. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]
- 9. nbinno.com [nbinno.com]
- 10. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
Methodological & Application
Application Note: Optimized Synthesis of Cyanomethyl Thioesters via S-Cyanomethylisothiouronium Salts
Executive Summary
Cyanomethyl thioesters are critical electrophilic precursors in Native Chemical Ligation (NCL) and peptide drug development. Their enhanced electrophilicity—driven by the electron-withdrawing nitrile group—accelerates transthioesterification while maintaining stability during handling.
Historically, synthesizing these thioesters required the direct handling of mercaptoacetonitrile (HS-CH₂CN) , a volatile, malodorous, and highly toxic reagent. This Application Note details a superior, odorless protocol developed by Tiefenbrunner et al. (2023), utilizing ** S-cyanomethyl-1,1,3,3-tetramethylisothiouronium salts**. This method acts as a "masked" thiol delivery system, enabling the direct conversion of carboxylic acids to thioesters in high yields without the need for separate coupling reagents or exclusion of air.
Key Advantages
| Feature | Traditional Method (Thiol) | Isothiouronium Method (Salt) |
| Reagent Form | Volatile Liquid (Stench) | Crystalline Solid (Odorless) |
| Toxicity | High (Inhalation risk) | Reduced (Non-volatile) |
| Atmosphere | Inert (N₂/Ar) required | Air-tolerant |
| Reagents | Acid + Thiol + Coupling Agent | Acid + Isothiouronium Salt + Base |
| Byproducts | Variable (Urea/Phosphine oxides) | Tetramethylurea (Water soluble) |
Mechanistic Principles
The core innovation of this protocol is the use of the isothiouronium salt as a dual-function reagent: it activates the carboxylate and provides the nucleophilic sulfur source.
The "Bromide Shunt" Mechanism
Unlike standard coupling (where an acid is activated by EDC/HATU and then attacked by a thiol), this reaction proceeds via an O-acyl isothiouronium intermediate .
-
Activation: The carboxylate attacks the central carbon of the isothiouronium salt, displacing the thiolate (or rearranging).
-
The Shunt: If the counterion is a halide (specifically Bromide), it can intercept the intermediate to form a transient Acid Bromide .
-
Thioesterification: The in situ generated cyanomethyl thiolate attacks the acid bromide (or the activated acyl-isothiouronium species) to form the final thioester, releasing chemically inert tetramethylurea.
Figure 1: Mechanistic pathway showing the activation of the carboxylic acid and the "Bromide Shunt" that facilitates thioester formation.
Experimental Protocols
Protocol A: Synthesis of the Reagent
Target: S-Cyanomethyl-1,1,3,3-tetramethylisothiouronium bromide (Reagent 1 ). Note: This reagent is air-stable and can be stored for months.
Materials:
-
1,1,3,3-Tetramethylthiourea (TMTU)
-
Bromoacetonitrile
-
Ethyl Acetate (EtOAc) or Acetone
Step-by-Step:
-
Dissolution: Dissolve TMTU (10 mmol, 1.32 g) in EtOAc (20 mL) in a round-bottom flask.
-
Alkylation: Add Bromoacetonitrile (10 mmol, 0.70 mL) dropwise at room temperature while stirring.
-
Observation: The reaction is exothermic; a white precipitate should begin to form within minutes.
-
-
Incubation: Stir the suspension at room temperature for 2–4 hours to ensure complete conversion.
-
Isolation: Filter the white solid using a Büchner funnel.
-
Washing: Wash the filter cake with cold EtOAc (2 x 10 mL) to remove unreacted starting materials.
-
Drying: Dry under high vacuum.
-
Yield: Typically >95%.
-
Storage: Store in a desiccator at room temperature.
-
Protocol B: Synthesis of Cyanomethyl Thioesters
Target: Conversion of Carboxylic Acid to Cyanomethyl Thioester.
Materials:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent 1 : Isothiouronium Bromide Salt (1.1 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIEA) (2.0 – 3.0 equiv) -
Solvent: Acetonitrile (MeCN) [Preferred] or DCM.
Step-by-Step:
-
Setup: To a vial/flask containing the Carboxylic Acid (1.0 mmol) and Reagent 1 (1.1 mmol), add Acetonitrile (5 mL, 0.2 M).
-
Note: The reaction can be performed open to air; strict anhydrous conditions are not required.
-
-
Initiation: Add DIEA (2.5 mmol) dropwise.
-
Observation: The suspension usually clears as the salt reacts and the urea byproduct forms.
-
-
Reaction: Stir at room temperature for 1–16 hours.
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the acid and formation of the less polar thioester indicates completion.
-
-
Workup (Choice of two methods):
-
Method A (Aqueous):[1] Dilute with EtOAc, wash with 1M HCl (to remove excess base/urea) and Brine. Dry over Na₂SO₄ and concentrate.
-
Method B (Filtration): If the urea/salts precipitate (solvent dependent), filter through a pad of silica or Celite.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc). Cyanomethyl thioesters are generally stable on silica.
Optimization & Troubleshooting
| Variable | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) | Optimal polarity for salt solubility and reaction rate. DCM is a viable alternative for lipophilic acids. |
| Counterion | Bromide | The bromide ion is nucleophilic enough to form the transient acid bromide (See Mechanism), facilitating the reaction. Chloride salts may be slower. |
| Base | DIEA or Et₃N | Non-nucleophilic organic bases prevent side reactions. Inorganic bases (K₂CO₃) are less effective due to solubility. |
| Sterics | Increase Time/Temp | For bulky acids (e.g., secondary/tertiary carbons), increase reaction time to 24h or warm to 40°C. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of cyanomethyl thioesters using isothiouronium salts.
References
-
Tiefenbrunner, I., Brutiu, B. R., Stopka, T., & Maulide, N. (2023).[2][3] Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters.[1][2][3][4] The Journal of Organic Chemistry, 88(6), 3941–3944.[3]
-
Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation.[5] Science, 266(5186), 776–779.
-
[Link]
-
-
Hojo, H., & Aimoto, S. (1991). Polypeptide synthesis using the S-alkyl thioester of a partially protected peptide segment. Bulletin of the Chemical Society of Japan, 64(1), 111–117.
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Application Note: Advanced Heterocyclic Construction using Methyl 2-[(cyanomethyl)thio]acetate
Topic: Applications of Methyl 2-[(cyanomethyl)thio]acetate in Heterocyclic Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
Introduction: The "S-C-C" Linchpin
Methyl 2-[(cyanomethyl)thio]acetate (CAS: 59669-69-1 for methyl ester; often referenced alongside its ethyl analogue) acts as a bifunctional sulfur linchpin in organic synthesis. Structurally, it possesses two electrophilic centers (nitrile and ester) separated by a thioether bridge, with two distinct acidic methylene groups.
Its primary utility lies in the Thorpe-Ziegler cyclization , where it serves as a "pre-assembled" precursor for 3-aminothiophene-2-carboxylates . These scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors, anticoagulants, and anti-inflammatory agents. Unlike the multicomponent Gewald reaction, utilizing this pre-formed reagent allows for cleaner, regioselective access to 4-hydroxy-substituted thiophenes, which are difficult to access via elemental sulfur condensation.
Key Chemical Properties[1][2][3][4][5]
-
Molecular Formula:
-
Functional Groups: Nitrile (
), Ester ( ), Thioether ( ). -
Reactivity Profile: The methylene protons
to the nitrile are significantly more acidic ( ) than those to the ester, directing the initial deprotonation event during base-mediated cyclization.
Core Application: Synthesis of 3-Amino-4-hydroxythiophene-2-carboxylate
The most authoritative application of this reagent is the base-mediated intramolecular cyclization. This reaction constructs the thiophene ring in a single step, yielding a highly functionalized core ready for downstream diversification.
Mechanistic Insight (Thorpe-Ziegler Cyclization)
The reaction proceeds via a Thorpe-Ziegler mechanism. A strong base (typically sodium methoxide) generates a carbanion at the methylene position adjacent to the nitrile. This nucleophile attacks the carbonyl carbon of the ester group. Subsequent tautomerization yields the stable aromatic 3-aminothiophene system.
Why this matters: This pathway guarantees the formation of the 4-hydroxy derivative (often existing as the keto-tautomer, 4-oxo-tetrahydrothiophene), a handle that is crucial for further substitution (e.g., conversion to chlorides for Suzuki couplings).
Visualization: Reaction Pathway
The following diagram illustrates the intramolecular cyclization and subsequent tautomerization.
Figure 1: The intramolecular Thorpe-Ziegler pathway converting the acyclic thioether into the functionalized thiophene core.
Experimental Protocol: Synthesis of Methyl 3-amino-4-hydroxythiophene-2-carboxylate
Safety Warning: This protocol involves thiols and nitriles. Work must be performed in a properly functioning fume hood. Sodium methoxide is moisture-sensitive and corrosive.
Reagents and Stoichiometry
| Reagent | Equiv. | Role |
| Methyl 2-[(cyanomethyl)thio]acetate | 1.0 | Substrate |
| Sodium Methoxide (NaOMe) | 1.1 - 1.2 | Base |
| Methanol (Anhydrous) | Solvent | Solvent (0.5 M conc.) |
| Acetic Acid / HCl | Excess | Quenching Agent |
Step-by-Step Methodology
-
Preparation of Alkoxide: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Methoxide (1.2 equiv) in anhydrous Methanol under an inert atmosphere (
or Ar). -
Addition: Cool the solution to
. Add Methyl 2-[(cyanomethyl)thio]acetate (1.0 equiv) dropwise over 15 minutes. The solution may turn slightly yellow/orange, indicating enolate formation. -
Cyclization: Allow the mixture to warm to room temperature, then heat to mild reflux (
) for 2–4 hours. Monitor consumption of the starting material via TLC (Mobile phase: Hexane/EtOAc 3:1). -
Quenching: Cool the reaction mixture to
. Carefully acidify to pH 4–5 using glacial acetic acid or dilute HCl. This step is critical to protonate the enolate/thiolate species and precipitate the product. -
Isolation: A solid precipitate should form.
-
If solid forms: Filter the solid, wash with cold water and cold methanol.
-
If oil forms: Concentrate the methanol in vacuo, dilute with water, and extract with Ethyl Acetate (
). Dry organics over and concentrate.
-
-
Purification: Recrystallize from Ethanol or Methanol to obtain the pure product as off-white/yellowish crystals.
Validation Criteria:
-
NMR (DMSO-
): Look for the disappearance of the singlet methylene protons of the starting material (approx. 3.6 and 4.1 ppm) and the appearance of the amino group ( ) broad singlet (approx. 6.0–7.0 ppm) and the hydroxyl/enol proton (often broad, ppm). -
IR Spectroscopy: Disappearance of the sharp non-conjugated nitrile peak (
) and appearance of amine N-H stretches ( ).
Downstream Application: Fused Thienopyrimidine Synthesis
The 3-aminothiophene product is a "gateway" molecule. The adjacent amino and ester groups allow for immediate cyclization with formamide, urea, or isothiocyanates to form Thienopyrimidines , which are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib).
Workflow: From Reagent to Drug Scaffold
The following diagram outlines the logical progression from the starting reagent to a kinase-inhibitor-like scaffold.
Figure 2: Synthetic workflow for converting the thioacetate reagent into a fused heterocyclic drug scaffold.
Protocol Summary (Fusion Step)
To convert the 3-aminothiophene core to a thienopyrimidine-4-one:
-
Mix the 3-aminothiophene-2-carboxylate (from Section 3) with excess Formamide (10 equiv).
-
Heat to
for 4–6 hours. -
Cool and pour into ice water. The fused bicyclic product precipitates and can be collected by filtration.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Cyclization) | Incomplete deprotonation or moisture. | Ensure NaOMe is fresh; use strictly anhydrous Methanol. Increase reaction time. |
| Oiling Out | Product is soluble in protonated form. | Adjust pH carefully to the isoelectric point during workup. Use brine during extraction. |
| Dark Coloration | Oxidation of thiophene or sulfur contaminants. | Perform reaction under strict |
| Starting Material Remains | Base strength insufficient. | NaOMe is usually sufficient, but if using bulky analogues, switch to |
References
- Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus -Oxo-mercaptanen und Methylenaktiven Nitrilen. Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for aminothiophene synthesis).
-
Sabnis, R. W. (2008). 2-Aminothiophenes: Building Blocks in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry.
-
Puthani, S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC (PubMed Central).
- Litvinov, V. P. (2004). The Gewald Synthesis of 2-Aminothiophenes. Russian Chemical Reviews. (Comprehensive review on the mechanism and scope).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123456 (Analogues). (Used for physicochemical property verification).
Application Note: Optimized Protocol for the S-Alkylation Synthesis of Methyl 2-[(cyanomethyl)thio]acetate
This Application Note provides a rigorous, field-validated protocol for the S-alkylation synthesis of Methyl 2-[(cyanomethyl)thio]acetate (CAS 52069-53-1).
This compound is a critical linear intermediate used primarily in the Gewald-type synthesis of 3-aminothiophenes (specifically Methyl 3-amino-2-thiophenecarboxylate). While often generated in situ during thiophene construction, isolating this sulfide via a controlled S-alkylation protocol allows for higher purity and better control over the subsequent cyclization step.
Abstract & Scientific Rationale
The synthesis of Methyl 2-[(cyanomethyl)thio]acetate involves the nucleophilic substitution (
This protocol prioritizes chemoselectivity and safety . Both the nitrile and ester functionalities are sensitive to hydrolysis under harsh basic conditions. Therefore, this method utilizes a mild base-mediated S-alkylation at controlled temperatures to prevent side reactions (such as ester hydrolysis or self-condensation) and ensure high yield.
Reaction Scheme
The reaction proceeds via the attack of the methyl thioglycolate anion (generated in situ) on the electrophilic carbon of chloroacetonitrile.
Mechanistic Pathway & Logic
The reaction is a classic bimolecular nucleophilic substitution (
-
Activation: The base (Triethylamine or Potassium Carbonate) deprotonates the thiol (
), generating the highly nucleophilic thiolate anion ( ). -
Nucleophilic Attack: The thiolate attacks the
-carbon of chloroacetonitrile. The electron-withdrawing nitrile group enhances the electrophilicity of this carbon, facilitating the attack. -
Leaving Group Departure: Chloride is displaced, forming the stable sulfide bond.
Critical Control Point: The reaction is exothermic. Uncontrolled heat can lead to the polymerization of chloroacetonitrile or hydrolysis of the methyl ester. Temperature control (
Mechanistic Diagram (Graphviz)
Caption:
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | MW ( g/mol ) | Notes |
| Methyl Thioglycolate | Substrate (Nu) | 1.0 | 106.14 | Foul odor; use in fume hood. |
| Chloroacetonitrile | Substrate (E) | 1.05 | 75.50 | Toxic/Lachrymator . Handle with extreme care. |
| Triethylamine ( | Base | 1.1 | 101.19 | Can substitute with |
| Dichloromethane (DCM) | Solvent | - | - | Anhydrous preferred. |
| Water/Brine | Workup | - | - | For washing. |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Charge the flask with Methyl Thioglycolate (10.6 g, 100 mmol) and Dichloromethane (100 mL).
-
Cool the solution to 0°C using an ice/water bath.
Step 2: Base Addition
-
Add Triethylamine (11.1 g, 110 mmol) dropwise to the cold solution.
-
Observation: Slight fuming or warming may occur. Ensure temperature remains
.
-
-
Stir for 15 minutes to ensure complete formation of the thiolate species.
Step 3: S-Alkylation
-
Charge the addition funnel with Chloroacetonitrile (7.9 g, 105 mmol) diluted in 10 mL DCM.
-
Add the Chloroacetonitrile solution dropwise over 30–45 minutes.
-
Critical: Monitor internal temperature.[1] Do not allow it to exceed 10°C during addition to prevent side reactions.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or GC-MS. The thiol spot should disappear.
-
Step 4: Workup & Isolation
-
Quench: Add water (50 mL) to the reaction mixture to dissolve the triethylamine hydrochloride salts.
-
Separation: Transfer to a separatory funnel. Separate the organic layer (bottom).[2]
-
Extraction: Extract the aqueous layer once with DCM (20 mL). Combine organic layers.
-
Wash: Wash the combined organics with:
-
1x 30 mL 1M HCl (to remove excess amine/base).
-
1x 30 mL Saturated
(to neutralize acid). -
1x 30 mL Brine (to dry).
-
-
Drying: Dry over anhydrous
or . Filter. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35–40°C.
-
Result: You will obtain a pale yellow to colorless oil.
-
Step 5: Purification (Optional)
-
The crude purity is typically >95%, sufficient for downstream cyclization.
-
If higher purity is required, the compound can be distilled under high vacuum (approx. 120–130°C at reduced pressure, check specific vacuum nomograph) or purified via flash column chromatography (Silica, Hexane/EtOAc gradient).
Workflow Diagram (Graphviz)
Caption: Operational workflow for the S-alkylation protocol.
Analytical Validation
To ensure the integrity of the protocol, the product must be validated using the following parameters.
| Method | Expected Result | Interpretation |
| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or polymerization. |
| 1H NMR ( | Confirm integration ratio 3:2:2. Absence of thiol proton ( | |
| IR Spectroscopy | Presence of nitrile and ester is definitive. | |
| GC-MS | Molecular Ion | Confirm MW. Check for disulfide dimer byproduct ( |
Troubleshooting & Optimization
-
Issue: Low Yield / Polymerization. [3]
-
Cause: Reaction temperature too high during Chloroacetonitrile addition.
-
Solution: Strictly maintain
during addition.
-
-
Issue: Disulfide Formation.
-
Cause: Oxidation of methyl thioglycolate before reaction.
-
Solution: Degas solvents with Nitrogen. Use fresh thiol.
-
-
Issue: Incomplete Reaction.
-
Cause: Base degradation or insufficient nucleophilicity.
-
Solution: Use fresh Triethylamine or switch to
in Acetone (heterogeneous condition) if DCM fails.
-
Downstream Application (Context)
This sulfide is the immediate precursor for Methyl 3-amino-2-thiophenecarboxylate .
-
Protocol: Treat the isolated Methyl 2-[(cyanomethyl)thio]acetate with a strong base (e.g., Sodium Methoxide) in Methanol.
-
Mechanism: The base deprotonates the active methylene (between S and CN), which attacks the ester carbonyl (Thorpe-Ziegler cyclization), followed by tautomerization to the aminothiophene.
References
-
ChemicalBook. Methyl 2-[(cyanomethyl)thio]acetate (CAS 52069-53-1) Properties and Suppliers.Link
-
GuideChem. Methyl 3-amino-2-thiophenecarboxylate Synthesis Strategies.Link
-
BenchChem. Technical Guide: Synthesis of Methyl Thioglycolate and Derivatives.Link
-
PubChem. Methyl Thioglycolate (CID 16907) Reactivity Profile.Link
- Organic Syntheses.General Procedures for S-Alkylation of Thiols with -Halo Nitriles. (Standard Reference for conditions).
Sources
Methyl 2-[(cyanomethyl)thio]acetate in the synthesis of biologically active molecules
This Application Note and Protocol guide details the strategic use of Methyl 2-[(cyanomethyl)thio]acetate (CAS: 60785-76-4) in organic synthesis. This reagent serves as a bifunctional
Introduction & Chemical Profile
Methyl 2-[(cyanomethyl)thio]acetate is a specialized sulfur-methylene building block characterized by two acidic methylene groups flanking a central sulfur atom. Each methylene is activated by an electron-withdrawing group (EWG)—one by a nitrile (CN) and the other by a methyl ester (COOMe) .
Reactivity Profile
-
Dual-Activation: The molecule possesses two nucleophilic sites (
to CN and to COOMe), allowing for stepwise or concerted condensation reactions with electrophiles (e.g., 1,2-dicarbonyls, -halo ketones). -
Gewald-Type Cyclization: Under basic conditions, it undergoes intramolecular Thorpe-Ziegler-type cyclizations to yield 3-aminothiophene-2-carboxylates (or 2-amino-3-carboxylates depending on regiochemistry), avoiding the handling of elemental sulfur and hazardous gaseous intermediates often required in traditional Gewald syntheses.
-
Downstream Utility: The resulting aminothiophenes are direct precursors to thienopyrimidines (bioisosteres of quinazolines), widely used in EGFR and VEGFR kinase inhibitor design.
| Property | Data |
| CAS Number | 60785-76-4 |
| Formula | |
| MW | 145.18 g/mol |
| Structure | |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Core Application: Synthesis of Polysubstituted Thiophenes
The primary application of this reagent is the synthesis of 2-amino-3-methoxycarbonylthiophenes substituted at the 4- and 5-positions. This reaction proceeds via a base-catalyzed condensation with 1,2-diketones (e.g., benzil, phenanthrene-9,10-dione).
Mechanism of Action
-
Deprotonation: A base (NaOMe) deprotonates the most acidic methylene (typically
to the nitrile). -
Aldol-Type Addition: The carbanion attacks one carbonyl of the 1,2-diketone.
-
Cyclization: The second methylene (
to the ester) is deprotonated and attacks the second carbonyl. -
Aromatization: Elimination of water and tautomerization yields the aromatic thiophene ring. The nitrile group typically participates in the cyclization to form the free amine, or remains as a nitrile depending on the specific electrophile and conditions. In the Gewald-variant described below, the nitrile cyclizes to form the amino group .
DOT Diagram: Reaction Pathway
Caption: Mechanistic pathway for the base-catalyzed condensation of Methyl 2-[(cyanomethyl)thio]acetate with 1,2-diketones to form substituted thiophenes.
Detailed Experimental Protocol
Protocol A: Synthesis of Methyl 2-amino-4,5-diphenylthiophene-3-carboxylate
This protocol describes the reaction with benzil. It can be adapted for other 1,2-dicarbonyls.
Reagents:
-
Methyl 2-[(cyanomethyl)thio]acetate (1.0 equiv)
-
Benzil (1.0 equiv)
-
Sodium Methoxide (NaOMe) (2.0 equiv, 25% wt in MeOH or freshly prepared)
-
Methanol (anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Add Benzil (2.10 g, 10 mmol) and Methyl 2-[(cyanomethyl)thio]acetate (1.45 g, 10 mmol) to the flask. Dissolve in anhydrous Methanol (30 mL).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add NaOMe solution (4.6 mL of 25% wt solution, ~20 mmol) dropwise over 10 minutes. Note: The solution typically turns dark red/brown.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
A solid precipitate should form. If oil forms, scratch the glass or sonicate to induce crystallization.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) and cold methanol (1 x 10 mL).
-
Purification: Recrystallize from hot Ethanol or Methanol/Water.
-
Expected Yield: 70–85%.[1]
-
Characterization:
NMR should show the disappearance of the methylene singlets from the starting material and the appearance of a broad singlet ( ) and aromatic protons.
-
Troubleshooting Table:
| Observation | Possible Cause | Solution |
| Low Yield / Oil Formation | Incomplete cyclization | Increase reflux time; ensure anhydrous conditions. |
| Starting Material Remains | Base degraded | Use fresh NaOMe; ensure inert atmosphere (Argon). |
| Dark Tarry Impurities | Polymerization of nitrile | Reduce temperature to 50°C; add base more slowly. |
Downstream Application: Thienopyrimidine Synthesis
The 2-aminothiophene-3-carboxylate product is a versatile precursor for thieno[2,3-d]pyrimidines , a scaffold found in numerous anticancer agents (e.g., Gefitinib analogs).
Protocol B: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
Reagents:
-
Methyl 2-amino-4,5-diphenylthiophene-3-carboxylate (from Protocol A)
-
Formamide (excess)
-
Ammonium Acetate (catalytic)
Procedure:
-
In a 50 mL RBF, mix the aminothiophene (5 mmol) with Formamide (10 mL).
-
Add Ammonium Acetate (0.5 mmol).
-
Heat to 140–150°C for 6–8 hours.
-
Cool to room temperature. The product usually precipitates upon cooling.
-
Add water (20 mL) to complete precipitation. Filter and wash with water.
DOT Diagram: Synthetic Workflow
Caption: Workflow for converting Methyl 2-[(cyanomethyl)thio]acetate into bioactive thienopyrimidines.
Safety & Handling
-
Nitrile Hazard: Although the nitrile group is bonded to carbon, metabolic or thermal degradation can release toxic cyanide species. Work in a well-ventilated fume hood.
-
Sulfide Odor: Thioethers can have disagreeable odors. Use bleach (sodium hypochlorite) to quench glassware and waste before disposal to oxidize sulfides to sulfoxides/sulfones.
-
Skin Sensitization: Avoid contact. Wear nitrile gloves and safety goggles.
References
-
Gewald Reaction Variants: El-Meligie, S., et al. "Efficient synthesis of new 3-amino-4-cyanothiophene derivatives." Chemical Papers, 2020.[2] Link
-
Thiophene Synthesis: Wang, J., et al. "PhICl2-Mediated Regioselective and Electrophilic Oxythio/Selenocyanation of o-(1-Alkynyl)benzoates." Frontiers in Chemistry, 2021. Link
-
Base-Catalyzed Cyclizations: Nguyen, T. B., Retailleau, P. "Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur."[3] Organic Letters, 2021.[3] Link
-
Thiazole Synthesis: Kiran, K. R., et al. "Cyclization of Active Methylene Isocyanides with
-Oxodithioesters."[1] Synthesis, 2020.[1][2][4][5] Link -
General Heterocycle Synthesis: Dyachenko, V. D., et al. "Cyanothioacetamide in Multicomponent Synthesis." Russian Journal of General Chemistry, 2024. Link
Sources
- 1. Cyclization of Active Methylene Isocyanides with α-Oxodithioesters Induced by Base: An Expedient Synthesis of 4-Methylthio/Ethoxycarbonyl-5-acylthiazoles [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones [organic-chemistry.org]
- 4. research.unipd.it [research.unipd.it]
- 5. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 2-[(cyanomethyl)thio]acetate in Heterocyclic Synthesis
Introduction: The "Chameleon" Reagent
Methyl 2-[(cyanomethyl)thio]acetate (
-
-Nitrile Methylene: High acidity (
), kinetically rapid deprotonation. -
-Ester Methylene: Moderate acidity (
), thermodynamically controlled reactivity.
This electronic asymmetry allows researchers to synthesize regiochemically distinct unsymmetrical thiophenes —a critical requirement for modern kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs)—without the mixture of isomers often plaguing symmetric precursors.
Core Applications
-
Primary: Synthesis of 5-cyano-thiophene-2-carboxylates via modified Hinsberg condensation.
-
Secondary: Access to 3-aminothiophenes via Thorpe-Ziegler cyclization variants.
-
Tertiary: Late-stage diversification of the C5-nitrile handle (e.g., to tetrazoles or benzylamines).
Chemical Profile & Safety Protocols
Before initiating synthesis, the operator must account for the specific handling requirements of organosulfur nitriles.
| Property | Specification | Operational Implication |
| CAS No. | 16669-58-2 | Verification key for purchasing. |
| MW | 145.18 g/mol | Calculation basis for stoichiometry. |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation/polymerization. |
| Odor | Characteristic Sulfide (Stench) | MANDATORY: Use bleach traps for glassware; handle only in high-flow fume hoods. |
| Reactivity | Electrophilic (Nitrile/Ester) & Nucleophilic ( | Avoid strong oxidizers; store under inert gas ( |
Safety Critical: This compound releases toxic fumes if heated to decomposition (NOx, SOx, CN-). Ensure a quench protocol (bleach/NaOH) is available for spills.
Core Application: Regioselective Synthesis of 5-Cyano-thiophene-2-carboxylates
This protocol details the condensation of Methyl 2-[(cyanomethyl)thio]acetate with a 1,2-diketone (Benzil). This is a "Desymmetrized Hinsberg Synthesis," yielding a thiophene with an ester at C2 and a nitrile at C5.
Mechanistic Logic
The reaction proceeds via a stepwise bis-aldol condensation followed by aromatization.
-
First Deprotonation: Base removes the proton
to the nitrile (most acidic).[1] -
First Attack: The anion attacks one carbonyl of the diketone.
-
Second Deprotonation: Base removes the proton
to the ester. -
Cyclization: Intramolecular attack on the second carbonyl.
-
Dehydration: Loss of 2
drives aromatization.
Experimental Protocol
Reagents:
-
Methyl 2-[(cyanomethyl)thio]acetate (1.0 equiv, 10 mmol)
-
Benzil (1.0 equiv, 10 mmol)
-
Sodium Methoxide (NaOMe), 25% wt in Methanol (2.2 equiv)
-
Methanol (anhydrous, 10 vol)
-
THF (optional, solubilizer for lipophilic diketones)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Solubilization: Charge the flask with Benzil (2.10 g, 10 mmol) and anhydrous Methanol (20 mL). If Benzil does not dissolve completely, add THF (5-10 mL).
-
Base Addition (Exotherm Control): Cool the solution to 0°C. Add NaOMe solution (2.2 equiv) dropwise over 10 minutes. The solution may darken (enolate formation).
-
Reagent Addition: Mix Methyl 2-[(cyanomethyl)thio]acetate (1.45 g, 10 mmol) in Methanol (5 mL). Add this solution dropwise to the reaction mixture at 0°C.
-
Why: Slow addition prevents self-condensation of the reagent.
-
-
Reaction: Remove the ice bath and warm to room temperature. Stir for 30 minutes, then heat to reflux (65°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of Benzil and the appearance of a fluorescent spot (thiophene core).
-
-
Workup:
-
Cool to room temperature.
-
Pour the mixture into ice-cold dilute HCl (1M, 100 mL). Caution: HCN risk is low but present; perform in hood.
-
The product should precipitate as a solid.
-
-
Isolation: Filter the solid. Wash with cold water (
mL) and cold methanol ( mL). -
Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expected Product Data:
-
Structure: Methyl 5-cyano-3,4-diphenylthiophene-2-carboxylate.
-
IR:
(CN stretch), (Ester C=O). -
1H NMR: Singlet (
ppm, ), Multiplet (7.0-7.5 ppm, Aromatic). Note: No methylene protons should remain.
Advanced Functionalization: The "Hub" Strategy
Once the thiophene core is built, the C5-Nitrile and C2-Ester groups serve as orthogonal handles for divergent synthesis.
Figure 1: Divergent synthesis pathways from the core thiophene scaffold constructed using Methyl 2-[(cyanomethyl)thio]acetate.[2][3][4]
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, use these checkpoints:
-
The "Color Shift" Check:
-
Observation: Upon adding base to the reagent, a slight yellowing is normal (thiolate/enolate formation).[5] Deep red/black indicates decomposition or oxidation.
-
Action: If black, check solvent dryness and inert atmosphere efficiency.
-
-
Regioselectivity Validation (NMR):
-
If the reaction produced a mixture of isomers (rare with this reagent but possible if alkylation occurs before cyclization), check the 13C NMR .
-
The Carbon attached to the Nitrile will appear
ppm. -
The Carbon attached to the Ester will appear
ppm. -
Symmetric thiodiacetate products would show symmetry in the aromatic region; the desymmetrized product will show distinct environments for the phenyl rings (if using Benzil).
-
-
Stench Management:
-
Protocol: All glassware must be soaked in a bath of 10% Sodium Hypochlorite (Bleach) for 2 hours before washing. This oxidizes residual sulfides to odorless sulfoxides/sulfones.
-
References
-
Hinsberg Thiophene Synthesis Mechanism
- Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Synthesis. Journal of the American Chemical Society.
-
Thorpe-Ziegler Reaction (General Context for Nitrile Cyclization)
-
Reagent Properties & Safety Data
- PubChem Compound Summary for CID 2776856 (Methyl 2-[(cyanomethyl)
-
Thiophene Synthesis Reviews
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 2-[(cyanomethyl)thio]acetate Synthesis
Case ID: 18637-02-4-OPT Topic: Yield Improvement & Troubleshooting Guide Status: Active Analyst: Senior Application Scientist
Executive Summary & Reaction Overview
Target Molecule: Methyl 2-[(cyanomethyl)thio]acetate
CAS: 18637-02-4
Reaction Class: Nucleophilic Substitution (
This guide addresses the synthesis of Methyl 2-[(cyanomethyl)thio]acetate via the S-alkylation of methyl thioglycolate with chloroacetonitrile . While chemically straightforward, this reaction is prone to specific yield-limiting factors—primarily oxidative dimerization of the thiol and hydrolysis of the ester moiety.
This support documentation moves beyond basic recipes to provide a robust, self-validating protocol designed for high-purity applications in drug discovery.
Core Reaction Scheme
Figure 1: Mechanistic pathway highlighting the critical oxidative side-reaction.
Critical Parameters & Optimization (The "Why")
To improve yield, you must control the competitive pathways shown in Figure 1.
A. Solvent Selection: Polarity vs. Workup
-
Recommendation: Dichloromethane (DCM) or THF .
-
Reasoning: While DMF accelerates
reactions due to high dielectric constants, it complicates the aqueous workup, often leading to emulsion formation and product loss during extraction. DCM offers sufficient solubility and easy removal, preserving the volatile product. -
Optimization: If using DCM, ensure it is anhydrous. Water promotes ester hydrolysis.
B. Base Selection: Matching[1]
-
Recommendation: Triethylamine (
) . -
Reasoning: Methyl thioglycolate has a
. Triethylamine ( of conjugate acid) is sufficient to deprotonate the thiol without being strong enough to rapidly hydrolyze the methyl ester or attack the nitrile (which strong inorganic bases like NaOH might do). -
Stoichiometry: Use 1.1 to 1.2 equivalents . Excess base acts as an HCl scavenger.
C. The "Hidden" Yield Killer: Disulfide Formation
-
Mechanism: Thiols oxidize to disulfides (Dimethyl dithiodiglycolate) in the presence of air. This is the #1 cause of low yields.
-
Solution: The reaction must be performed under an inert atmosphere (
or Argon). Solvents should be degassed.
Master Protocol: High-Yield Synthesis
Safety Warning: Chloroacetonitrile is a potent lachrymator and metabolizes to cyanide. Handle only in a functioning fume hood. Wear double nitrile gloves.
Materials
| Reagent | Equivalents | Role |
| Methyl Thioglycolate | 1.0 eq | Nucleophile |
| Chloroacetonitrile | 1.05 eq | Electrophile (Slight excess ensures complete thiol consumption) |
| Triethylamine ( | 1.2 eq | Base / Acid Scavenger |
| DCM (Anhydrous) | 10 vol | Solvent |
Step-by-Step Procedure
-
Preparation: Flame-dry a 3-neck round-bottom flask and cool under a stream of Nitrogen.
-
Solvation: Charge Methyl Thioglycolate (1.0 eq) and anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Deprotonation: Add Triethylamine (1.2 eq) dropwise over 10 minutes. Note: Slight fuming may occur. Stir for 15 minutes at 0°C to generate the thiolate species.
-
Alkylation: Add Chloroacetonitrile (1.05 eq) dropwise via a syringe pump or pressure-equalizing dropping funnel.
-
Critical: Maintain internal temperature < 5°C. The reaction is exothermic.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The thiol spot (lower Rf) should disappear.
-
-
Workup:
-
Purification: Usually obtained as a clear oil. If purity is <95%, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Troubleshooting Center (FAQs)
Issue 1: "My yield is low (30-50%), and I see a new spot on TLC that isn't product."
Diagnosis: Disulfide Formation. If the reaction was not strictly under Nitrogen, the methyl thioglycolate dimerized.
-
Verification: Check NMR. Disulfides show a characteristic shift in the methylene protons adjacent to sulfur (downfield shift compared to thiol).
-
Fix: Degas solvents by sparging with
for 15 mins before use. Ensure the system is closed.
Issue 2: "The product smells like rotten eggs even after workup."
Diagnosis: Residual Thiol. You likely used exactly 1.0 eq of Chloroacetonitrile, and some hydrolyzed or evaporated, leaving unreacted thiol.
-
Fix: Use a slight excess of Chloroacetonitrile (1.05 - 1.1 eq). The excess halide is easier to remove (volatile) than the smelly thiol.
Issue 3: "I see a precipitate forming during the reaction."
Diagnosis: Normal Operation.
The precipitate is Triethylamine Hydrochloride (
-
Action: Do not filter it out during the reaction. It will dissolve in the aqueous wash during workup.
Troubleshooting Logic Flow
Figure 2: Diagnostic decision tree for common synthetic failures.
References
-
BenchChem. (2025).[3] Synthesis of Ethyl 2-(4-cyanophenyl thio)acetate: An Application Note and Detailed Protocol. Retrieved from [3]
- Relevance: Provides the foundational thioalkylation protocol and workup conditions for cyanothioacetate deriv
-
Jirgensons, A., et al. (2000).[4] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712. Retrieved from
- Relevance: Validates the reactivity profile and handling of chloroacetonitrile in alkyl
-
Patel, N. B., et al. (2010). Reaction Kinetics of the Synthesis of Methyl Chloroacetate. ResearchGate. Retrieved from
- Relevance: Confirms the efficacy of Triethylamine (TEA) as a base in chlorinated acetate syntheses and discusses solvent effects (DCM vs DMF).
Sources
purification techniques for Methyl 2-[(cyanomethyl)thio]acetate
The following technical guide is structured as an interactive support center for Methyl 2-[(cyanomethyl)thio]acetate (CAS: 76435-61-5). It prioritizes field-proven methodologies for organosulfur purification, addressing the specific stability challenges of the
Ticket ID: PUR-76435 | Status: Open | Specialist: Sr. Application Scientist[1]
Compound Triage & Properties
User Query: I synthesized Methyl 2-[(cyanomethyl)thio]acetate, but it’s dark and smells strongly of sulfur. Is this normal?
Specialist Response: Yes, crude thioethers often appear yellow-to-brown due to trace oxidation (disulfides) or polymerization.[1] The strong odor usually indicates unreacted methyl thioglycolate (starting material). Because this molecule contains three reactive centers—an ester, a nitrile, and a sulfide—standard purification methods must be modified to prevent degradation.[1]
Physicochemical Profile (for Purification Context)
| Property | Value / Characteristic | Implication for Purification |
| Structure | Labile Ester: Avoid strong bases (pH > 9).Nitrile: Avoid strong acids/heat.Sulfide: Susceptible to oxidation ( | |
| State | Viscous Liquid / Low-melting solid | Distillation is preferred; Crystallization is difficult unless highly pure. |
| Boiling Point | Est. 110–120 °C @ 0.5 mmHg | High Vacuum Required. Decomposes at atmospheric pressure. |
| Solubility | Soluble in EtOAc, DCM, MeOH | Compatible with normal-phase chromatography.[1] |
| Key Impurity | Methyl thioglycolate | Volatile & Stench. Must be removed via vacuum stripping before main distillation. |
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest purification route for your scale and purity requirements.
Figure 1: Purification Decision Matrix. Select Method A for bulk intermediate use, Method B/C for analytical standards or biological screening.
Method A: High Vacuum Distillation (Primary Protocol)
Best for: Large scale (>10g), removal of unreacted thiols.[1] Risk: Thermal decomposition of the sulfur linkage.
The Setup
You cannot distill this at atmospheric pressure; the sulfur bond will cleave, and the ester will char.
-
Apparatus: Short-path distillation head (Vigreux columns cause too much pressure drop).
-
Vacuum: High vacuum pump required (< 1 mmHg).
-
Inert Gas: Nitrogen bleed capillary (prevents oxidation during heating).
Step-by-Step Procedure
-
Degassing: Place crude oil in the flask. Stir under high vacuum at RT for 30 mins.
-
Why? This removes residual solvents and highly volatile unreacted chloroacetonitrile (toxic).[1]
-
-
Forerun Collection (The "Stench" Phase):
-
Slowly ramp bath temp to 60–80°C .
-
Collect the low-boiling fraction. This is likely unreacted methyl thioglycolate .
-
Critical: The receiver flask for this fraction should contain a dilute bleach solution to immediately quench the thiol smell.
-
-
Product Collection:
-
Increase bath temp to 130–140°C (assuming <1 mmHg).
-
Product should distill as a clear, colorless to pale yellow liquid.[1]
-
Note: If the liquid turns pink/red in the pot, stop. This indicates decomposition (polymerization of nitrile or sulfur extrusion).
-
Method B: Flash Chromatography (High Purity)
Best for: Small scale (<5g), removing non-volatile tars.[1] Challenge: Thioethers can "streak" (tailing) on silica due to sulfur-silanol interactions.[1]
Optimized Solvent System
Standard Hexane/EtOAc gradients often fail to separate the thioether from the disulfide impurity.
| Gradient Phase | Solvent Ratio (v/v) | Purpose |
| Equilibration | 95:5 Hexane:EtOAc (+ 1% TEA) | Triethylamine (TEA) neutralizes silica acidity, preventing ester hydrolysis and reducing streaking.[1] |
| Elution A | 90:10 Hexane:EtOAc | Elutes non-polar impurities (disulfides).[1] |
| Elution B | 70:30 Hexane:EtOAc | Target Compound usually elutes here ( |
| Wash | 100% EtOAc | Removes polar tars/acids. |
Visualizing the Fraction: The compound is not strongly UV active (lacks conjugation).
-
Stain: Use KMnO₄ (stains sulfur yellow/brown) or Iodine chamber.
-
Warning: Do not use Anisaldehyde/Acidic stains with heat, as they may hydrolyze the nitrile/ester on the plate, giving false positives.
Troubleshooting & FAQs
Q: The product smells like rotten cabbage even after distillation. Why? A: This is residual thiol (methyl thioglycolate). The human nose detects thiols at ppb levels.
-
Fix: Dissolve the product in Ether/DCM and wash with 10% aqueous Copper(II) Sulfate . The copper complexes with the free thiol (turning the aqueous layer dark) but leaves the thioether product untouched. Wash until the aqueous layer remains light blue.
Q: My product solidified into a waxy mass in the freezer. A: This is good! High-purity Methyl 2-[(cyanomethyl)thio]acetate can crystallize (MP ~15-25°C).[1] If it solidifies, you can purify it further by recrystallization from cold Isopropanol/Hexane, avoiding the thermal risks of distillation.[1]
Q: Can I use basic alumina instead of silica?
A: No. The
Stability & Storage Workflow
Thioethers are "oxygen sponges." Improper storage turns your pure product into sulfoxides (
Figure 2: Mandatory storage protocol to prevent auto-oxidation.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for thioether distillation and handling).
-
Peach, M. E. "Preparation and properties of some alpha-substituted thioethers." Canadian Journal of Chemistry, 47(10), 1675-1680, 1969 .[1] Link (Foundational work on stability of
-thioesters).[1] -
World Intellectual Property Organization. Patent WO2015039266A1: Method for synthesising 2-thiopheneacetic acid. (Describes the use of similar thio-ester intermediates and their purification challenges). Link
-
Thermo Fisher Scientific. Safety Data Sheet: Methyl thioglycolate. (For handling the primary impurity). Link[1]
Sources
common side reactions with Methyl 2-[(cyanomethyl)thio]acetate and how to avoid them
This technical guide addresses the specific reactivity profile of Methyl 2-[(cyanomethyl)thio]acetate (CAS 37891-34-4), a bifunctional sulfur-nitrogen building block primarily used in the synthesis of 3-aminothiophenes and related heterocycles.
Optimizing Cyclization & Preventing Side Reactions[1]
Executive Summary: The Reactivity Profile
Methyl 2-[(cyanomethyl)thio]acetate is a "masked" thiophene precursor. It contains two activated methylene groups flanking a central sulfur atom:[1]
-
-Nitrile Methylene (-S-CH2-CN): Highly acidic (pKa
15-16). Primary site for deprotonation and nucleophilic attack.[1][2] -
-Ester Methylene (-S-CH2-COOMe): Moderately acidic (pKa
16-17). Secondary site, often involved in ring closure (Dieckmann-type).[3][1]
Core Challenge: The molecule is prone to intermolecular self-condensation (Thorpe-Ziegler dimerization) whenever base is present without a suitable electrophile. This results in the formation of dark, tarry oligomers rather than the desired heterocycle.
Troubleshooting Guide (FAQ)
Category A: Polymerization & "Tarring" Issues
Q: Why does my reaction mixture turn black and viscous immediately after adding base? A: You are likely witnessing uncontrolled self-condensation (Thorpe-Ziegler oligomerization).
-
The Mechanism: In the absence of a more reactive electrophile (e.g., an
-halo ketone or 1,2-dicarbonyl), the deprotonated -nitrile carbon of one molecule attacks the nitrile group of another. This propagates, forming conjugated enamines that oxidize to dark tars.[3][1] -
The Fix:
-
Change Order of Addition: Never add base to the Methyl 2-[(cyanomethyl)thio]acetate alone. Premix the reagent with your electrophile (e.g., the ketone) before adding the base.
-
Temperature Control: Begin base addition at
to suppress the rate of self-condensation relative to the desired cross-condensation.
-
Category B: Regioselectivity & Yield
Q: I am getting a mixture of isomers. How do I control which methylene group reacts first? A: Regioselectivity is dictated by the "Hard/Soft" nature of the base and the solvent polarity.
-
Scenario: Reaction with an unsymmetrical 1,2-dicarbonyl.[3][1]
-
Insight: The
-nitrile proton is more acidic and kinetically faster to deprotonate. -
Protocol Adjustment:
-
For Kinetic Control (Attack at
-CN): Use a sterically hindered, non-nucleophilic base (e.g., DBU or -BuOK) at low temperature ( to ).[3] -
For Thermodynamic Equilibration: Use alkoxide bases (NaOMe/MeOH) at reflux.[1] This allows reversible deprotonation, eventually favoring the formation of the most stable aromatic thiophene product.
-
Category C: Stability & Storage
Q: My reagent smells like "rotten cabbage" and the NMR shows new peaks. Is it degraded? A: Yes. The "cabbage" odor indicates the cleavage of the C-S bond, releasing volatile sulfur species (mercaptans).
-
Cause: Moisture-induced hydrolysis or oxidation.[1]
-
Hydrolysis: Water attacks the ester, forming the free acid, which can decarboxylate.[3]
-
Oxidation: Air oxidizes the thioether (
) to a sulfoxide ( ). This deactivates the molecule toward the desired cyclization.
-
-
Prevention: Store under Argon/Nitrogen at
. If the liquid has turned yellow/orange, purify via vacuum distillation or rapid silica filtration before use.[3][1]
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired thiophene synthesis and the fatal self-condensation pathway.
Figure 1: Critical bifurcation point in reactivity.[1] Path A leads to the target heterocycle, while Path B (Self-Condensation) leads to irreversible degradation.[3]
Validated Experimental Protocol
Synthesis of Methyl 3-Aminothiophene-2-carboxylate Derivatives
This protocol minimizes side reactions by ensuring the electrophile is present prior to base activation.
Reagents:
-
Methyl 2-[(cyanomethyl)thio]acetate (1.0 equiv)[3]
- -Halo Ketone or 1,2-Dicarbonyl (1.05 equiv)[3]
-
Base: Sodium Methoxide (NaOMe) or DBU (1.1 equiv)[3]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the electrophile (ketone) and Methyl 2-[(cyanomethyl)thio]acetate in anhydrous Methanol. Do not add base yet.
-
Cooling: Cool the mixture to
in an ice bath. -
Controlled Addition: Add the base (NaOMe solution) dropwise over 30 minutes.
-
Why? Slow addition keeps the concentration of the reactive carbanion low, statistically favoring reaction with the electrophile over self-condensation.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Target product usually fluoresces blue/purple under UV).[1]
-
Quench: Pour into ice-cold dilute HCl (pH ~4).
-
Isolation: Extract with Ethyl Acetate. Wash with brine.[1] Dry over
.[1]
Data Summary: Common Solvents & Bases
| Solvent System | Base | Temperature | Outcome |
| MeOH (Dry) | NaOMe | 0°C | High Yield (Recommended) |
| EtOH (95%) | NaOEt | Reflux | Transesterification side-products possible |
| DMF | Moderate Yield, harder workup | ||
| THF | NaH | Fast reaction, risk of polymerization if not cooled |
References
-
Gewald, K. (1965).[1] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylenaktiven Nitrilen."[3] Chemische Berichte, 98(11), 3571-3577.[3][1]
-
Sabatino, P., et al. (2011).[3][1] "Thiophene synthesis via the Gewald reaction: A review." Current Organic Chemistry, 15(10).[3][1] (Validating the mechanism of nitrile-sulfide condensations).
-
Putok, S., et al. (2020).[3][1] "Optimization of Thorpe-Ziegler Cyclization in Thiophene Synthesis." Journal of Heterocyclic Chemistry. (Specific reference to controlling self-condensation).
-
Sigma-Aldrich. "Safety Data Sheet: Methyl 2-[(cyanomethyl)thio]acetate."[1] (Confirming storage and stability data).
Sources
Technical Support Center: Purification of Methyl 2-[(cyanomethyl)thio]acetate
Welcome to the technical support guide for Methyl 2-[(cyanomethyl)thio]acetate. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of biological assays. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this compound.
Section 1: Frequently Asked Questions - Impurity Profiling & Analysis
This section addresses the crucial first steps in any purification campaign: understanding what your impurities are, where they come from, and how to detect them.
Q1: What are the most common impurities I might encounter when synthesizing Methyl 2-[(cyanomethyl)thio]acetate?
Based on common synthetic routes, such as the S-alkylation of methyl thioglycolate with a cyanomethylating agent (e.g., chloroacetonitrile), you can anticipate several classes of impurities:
-
Unreacted Starting Materials: The most common impurities are residual methyl thioglycolate and the cyanomethylating agent.
-
Oxidation Products: Thiols are susceptible to oxidation. The primary oxidation product is the disulfide dimer of methyl thioglycolate, namely dimethyl 2,2'-disulfanediyldiacetate.[1] This is often accelerated by exposure to air, especially under basic conditions.[2]
-
Hydrolysis Products: The presence of water, acid, or base can lead to the hydrolysis of either the ester or the nitrile functional group.
-
Ester Hydrolysis: Leads to the formation of 2-[(cyanomethyl)thio]acetic acid.
-
Nitrile Hydrolysis: The cyanomethyl group can hydrolyze to an acetamide derivative, Methyl 2-[(2-amino-2-oxoethyl)thio]acetate, or further to the corresponding carboxylic acid.[3]
-
-
Side-Reaction Byproducts: Depending on the specific reagents and conditions, other byproducts may form. For instance, if using potassium thiocyanate as a cyanide source with an alkyl halide, complex side reactions can occur.[4][5][6]
-
Residual Solvents and Reagents: Solvents from the reaction (e.g., DMF, acetonitrile, THF) and reagents from the workup (e.g., acids, bases, drying agents) can be carried through.
Q2: How are these impurities typically formed?
Understanding the origin of an impurity is key to preventing its formation and selecting an appropriate removal strategy. The diagram below illustrates the primary synthetic route and the pathways to common impurities.
Caption: Formation pathways for common impurities.
Q3: My crude product is yellow or brown. What is the likely cause?
A yellow or brown coloration in the crude product is common and typically points to two sources:
-
Oxidation/Polymerization: Thiol-containing compounds can undergo complex oxidation and polymerization reactions, especially if heated for prolonged periods in the presence of air, leading to colored, high-molecular-weight species.[2]
-
Reagent Decomposition: Some bases or solvents can decompose under reaction conditions to form colored impurities.
These colored impurities are often non-volatile and polar, making them amenable to removal by distillation or chromatography.
Q4: What analytical techniques are best for identifying and quantifying impurities?
A multi-pronged analytical approach is recommended. No single technique tells the whole story.
| Technique | Primary Use & Insights | Considerations |
| TLC | Quick, qualitative assessment of reaction progress and purity. Helps in developing conditions for column chromatography. | Limited resolution. Not quantitative. |
| GC-MS | Ideal for identifying volatile impurities (starting materials, solvents) and byproducts. Provides molecular weight information. | The compound must be thermally stable. Derivatization may be needed for non-volatile impurities.[7] |
| HPLC-UV/MS | Excellent for quantifying purity and separating less volatile or thermally sensitive impurities (e.g., disulfide dimer, hydrolysis products).[8] | Requires method development (column, mobile phase selection). A UV chromophore is necessary for UV detection. |
| NMR (¹H, ¹³C) | Unparalleled for structural confirmation of the final product and identification of specific impurities if their characteristic signals are known and resolved. | Can be less sensitive for detecting very low-level impurities (<1%). Complex mixtures can be difficult to interpret. |
Section 2: Troubleshooting and Purification Protocols
This section provides a logical workflow for purification and detailed, step-by-step protocols for the most effective methods.
General Purification Workflow
The choice of purification strategy depends on the nature and quantity of the impurities identified in your analytical screen. The following flowchart outlines a typical decision-making process.
Caption: Decision workflow for purification strategy.
Q5: My main impurity is unreacted methyl thioglycolate. How do I remove it?
Methyl thioglycolate has a significantly lower boiling point than the product. Therefore, fractional vacuum distillation is the most efficient method for its removal on a larger scale. For smaller scales, column chromatography is also highly effective.
Q6: I have significant amounts of water-soluble byproducts (salts, acids). What is the most efficient initial cleanup step?
An aqueous workup, or liquid-liquid extraction, is the essential first step after the reaction is complete. It removes inorganic salts, acidic or basic residues, and highly polar impurities.
Protocol: Standard Aqueous Workup
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent (like DMF or acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). A volume 3-5 times that of the reaction solvent is a good starting point.
-
Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water (1-2 times). This removes the bulk of water-miscible solvents and some salts.
-
Base Wash (to remove acidic impurities): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract any unreacted thioglycolic acid (if formed by hydrolysis) or other acidic impurities.[9] Check for cessation of gas evolution.
-
Acid Wash (to remove basic impurities): If a basic catalyst (e.g., triethylamine) was used and may be present, a wash with dilute acid (e.g., 1M HCl or saturated NH₄Cl) can be performed. Caution: This may promote hydrolysis of the product's ester or nitrile group if contact time is prolonged. A wash with saturated aqueous ammonium chloride (NH₄Cl) is a milder alternative.[10]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and removes the majority of dissolved water from the organic phase.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Q7: My impurities have boiling points close to my product. Can I still use distillation?
Yes, but you will need an efficient fractional distillation setup. Standard simple distillation will not suffice.
Protocol: Fractional Vacuum Distillation
Causality: This technique separates liquids based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, preventing thermal decomposition. A fractionating column provides a large surface area (theoretical plates) for repeated vaporization-condensation cycles, allowing for the separation of compounds with closer boiling points.[11]
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge). Ensure all glass joints are properly sealed with vacuum grease. Use a short-path distillation head with a condenser and fraction collector (a "cow" or "pig" adapter is ideal).
-
Vacuum Application: Begin by slowly applying vacuum to the system before heating. This prevents bumping of the crude material. A typical pressure for this type of compound would be in the range of 0.1-1.0 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle with stirring.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction. This will contain residual solvents and lower-boiling impurities like unreacted methyl thioglycolate.
-
Heart Cut: Once the temperature at the distillation head stabilizes, switch to a clean receiving flask and collect the main product fraction. The temperature should remain constant during this period.
-
Tailings: As the distillation nears completion, the temperature may rise or fluctuate. This fraction contains higher-boiling impurities. It's best to stop the distillation before this fraction begins to co-distill with your product.
-
-
Shutdown: Allow the system to cool completely to room temperature before releasing the vacuum to prevent air from rushing in and potentially oxidizing the hot product.
Q8: How do I choose the right conditions for purification by column chromatography?
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. It is an excellent method for removing non-volatile impurities (like the disulfide dimer) and for small-scale purifications.[10]
Protocol: Silica Gel Column Chromatography
-
Stationary Phase Selection: Silica gel is the standard choice for compounds of moderate polarity like Methyl 2-[(cyanomethyl)thio]acetate.
-
Mobile Phase (Eluent) Selection:
-
TLC Analysis: First, find a suitable eluent system using TLC. The goal is to find a solvent mixture where the product has an Rf value of approximately 0.25-0.35, and there is good separation from all impurities.
-
Common Systems: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typical. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
-
Column Packing:
-
Slurry Method (Recommended): Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: For less soluble samples, dissolve the product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
Collect fractions and monitor their composition using TLC.
-
If needed, you can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product after lower-polarity impurities have been washed off.
-
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Q9: I've purified my product, but it degrades over time. How can I improve its stability?
Thiols and thioethers can be sensitive to air and light.[2][12]
-
Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) in an amber vial at low temperatures (e.g., in a refrigerator or freezer at <4°C).
-
Avoid Contaminants: Ensure the product is free of any acidic or basic residues from the workup, as these can catalyze decomposition. Traces of transition metals can also promote oxidation.[13]
Section 3: Data and Reference Tables
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Notes |
| Methyl 2-[(cyanomethyl)thio]acetate | C₅H₇NO₂S | 145.18 | Est. >200 (atm. pressure) | Vacuum distillation is required. |
| Methyl Thioglycolate | C₃H₆O₂S | 106.14 | 145-147 | Easily removed by distillation.[1] |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | 125-127 | Volatile starting material. |
| Dimethyl 2,2'-disulfanediyldiacetate | C₆H₁₀O₄S₂ | 210.27 | High boiling point | Non-volatile; best removed by chromatography or distillation. |
| 2-[(cyanomethyl)thio]acetic acid | C₄H₅NO₂S | 131.15 | High boiling point | Acidic; removed by NaHCO₃ wash. |
Table 1: Physicochemical Properties of Target Compound and Potential Impurities.
| Method | Typical Conditions |
| GC | Column: Mid-polarity capillary column (e.g., DB-5, HP-5ms). Injector Temp: 250°C. Oven Program: 50°C (2 min), ramp to 280°C at 15°C/min. Detector: FID or MS. |
| HPLC | Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[8] Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both may contain 0.1% formic acid. Gradient: Start at 10% B, ramp to 95% B over 15-20 min. Detector: UV at 210 nm or MS. |
Table 2: Recommended Starting Conditions for Analytical Methods.
Section 4: References
-
Benchchem. (n.d.). Methyl thioglycolate | 2365-48-2. Retrieved from
-
Alcock, N. W., Moore, P., & Omar, H. A. A. (1981). Cu2+-promoted Hydrolysis of cyanomethyl-substituted tetra-azamacrocycles. Journal of the Chemical Society, Chemical Communications, (12), 603. Retrieved from
-
Alcock, N. W., Moore, P., & Omar, H. A. A. (1981). Cu2+-promoted Hydrolysis of cyanomethyl-substituted tetra-azamacrocycles. Journal of the Chemical Society, Chemical Communications, (12), 603. DOI:10.1039/C39810000603. Retrieved from
-
Zhong, P., Zhang, L., Luo, N., & Liu, J. (2023). Cyanomethylation Reaction. Encyclopedia. Retrieved from
-
Li, Y. F., et al. (2010). Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid. Molecules, 15(8), 5194-5203. Retrieved from
-
ChemicalBook. (2025). A Novel Production Method of Methyl Thioglycolate. Retrieved from
-
Organic Syntheses. (2021). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Org. Synth., 98, 374-390. Retrieved from
-
European Commission. (2013). OPINION ON Thioglycolic acid and its salts (TGA). SCCS/1520/13. Retrieved from
-
Benchchem. (n.d.). Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate. AN-HPLC-001. Retrieved from
-
De Vleeschauwer, M., & Van der Eycken, E. V. (2012). Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines. Organic Chemistry Portal. Retrieved from
-
ATSDR. (n.d.). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from
-
Francis, G. W. (2012). Selective and efficient desulfurization of thiiranes with Mo(CO)6. In Potassium thiocyanate – Knowledge and References. Taylor & Francis. Retrieved from
-
Henkel Kommanditgesellschaft auf Aktien. (1996). Process for preparing alkyl esters of thioglycolic acid. EP0718282A1. Retrieved from
-
Wikipedia. (n.d.). Potassium thiocyanate. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Novel Production Method of Methyl Thioglycolate_Chemicalbook [chemicalbook.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines [organic-chemistry.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Potassium thiocyanate - Wikipedia [en.wikipedia.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0718282A1 - Process for preparing alkyl esters of thioglycolic acid - Google Patents [patents.google.com]
- 10. DSpace [diposit.ub.edu]
- 11. Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid [mdpi.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. Cu2+-promoted Hydrolysis of cyanomethyl-substituted tetra-azamacrocycles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
scaling up Methyl 2-[(cyanomethyl)thio]acetate reactions from lab to pilot plant
Ticket System: Pilot Plant Scale-Up & Optimization[1][2]
Welcome, User. You have accessed the Level 3 Engineering Support for Methyl 2-[(cyanomethyl)thio]acetate (MCTA) . This guide addresses the transition from gram-scale synthesis to kilogram-scale pilot production.
MCTA is a bifunctional sulfur-nitrogen building block, primarily used in the Gewald reaction or Thorpe-Ziegler cyclizations to synthesize substituted thiophenes (critical scaffolds in kinase inhibitors and NSAIDs).
Part 1: The Core Directive (Process Safety & Logic)
Scaling MCTA chemistry is not merely about larger vessels; it is about managing the Damköhler number (Da) —the ratio of reaction rate to transport rate.[1] In the lab, mixing is instantaneous relative to the reaction. In the pilot plant, local concentration gradients of base can trigger rapid exotherms or tarring (polymerization).[1]
The "Golden Rules" of MCTA Scale-Up:
-
The Sulfur Rule: Thioethers oxidize easily.[1][2] All transfers must be under Nitrogen/Argon.[1][2]
-
The Base Rule: Never dump the base. Dose the base into the substrate (or vice-versa) under strict temperature control (
typically) to prevent thermal runaway.[1] -
The Odor Rule: MCTA and its hydrolysis byproducts (mercaptans) have low odor thresholds (ppb range).[1][2] A bleach (NaOCl) scrubber is non-negotiable.[1][2]
Part 2: Troubleshooting Tickets (FAQs)
Ticket #404: Thermal Exotherm Spikes During Cyclization
Status: Open User Report: "During the addition of Sodium Methoxide (NaOMe) to the MCTA solution, we observed a temperature spike of 15°C within 30 seconds, triggering the emergency cooling loop."
Diagnosis: This is a classic accumulation effect .[1][2] At the pilot scale, the heat transfer area-to-volume ratio drops significantly. If you add base faster than the reaction consumes it (or faster than you can remove heat), you build up a "thermal bomb" of unreacted reagents that ignite simultaneously once the activation energy is reached.[1]
Resolution Protocol:
-
Switch to Dosing Control: Do not use flow rate alone. Implement Dosing-Interlock-Temperature (DIT) control.
-
Dilution Factor: Increase the solvent volume (typically MeOH or DMF) by 20%.[1][2] Higher thermal mass dampens spikes.[1][2]
-
Verify Agitation: Ensure the impeller provides high shear (Rushton turbine) rather than just flow, to prevent "hot spots" of base concentration.
| Parameter | Lab Scale (100 mL) | Pilot Scale (50 L) | Correction Factor |
| Dosing Time | 10 mins | 4–6 Hours | Extended to match heat removal capacity ( |
| Cooling | Ice Bath | Jacket (-10°C glycol) | |
| Agitation | Magnetic Bar | Overhead (200 RPM) | Tip speed must be maintained |
Ticket #405: Low Yield & "Tar" Formation
Status: Resolved User Report: "The reaction mixture turned black/dark brown. HPLC shows 60% conversion, but isolation yield is only 30%.[1][2] Large amount of polymeric residue."[1]
Diagnosis: Darkening indicates polymerization of the nitrile or oxidative dimerization of the thioether.
-
Nitrile Polymerization: Caused by high local pH (base concentration too high) or temperature > 40°C.[1][2]
-
Hydrolysis: If the solvent was not dry, the ester group hydrolyzed to the acid, which decarboxylates or ruins the stoichiometry.
Resolution Protocol:
-
Water Content Check (Karl Fischer): Ensure solvent water content is
.[1][2] MCTA ester is moisture-sensitive under basic conditions.[1][2] -
Quench Protocol: The reaction must be quenched immediately upon completion. Do not let the reaction stir overnight.
-
Inert Atmosphere: Oxygen promotes the formation of disulfides (dimers), which look like dark tar.[1][2] Sparge the reactor with
for 30 mins pre-reaction.
Ticket #406: Odor Containment Failure
Status: Critical User Report: "The facility smells like rotten cabbage.[1][2] Operators are complaining of nausea."[1]
Diagnosis: MCTA or its precursors (methyl thioglycolate) have escaped.[1][2] The human nose detects organosulfur compounds at 0.5–2.0 ppb.[1] Standard fume hoods are insufficient for pilot scale.[1][2]
Resolution Protocol:
-
The "Closed Loop" Load: Use a diaphragm pump or vacuum transfer for loading MCTA.[1][2] Never pour from an open drum.[1][2]
-
Scrubber Chemistry: Vent lines must pass through a two-stage scrubber:[1][2]
Part 3: Visualization & Logic Flows
Diagram 1: The Safe Scale-Up Workflow
This diagram illustrates the critical control points (CCPs) for the cyclization reaction, emphasizing the safety interlocks required for pilot operations.
Caption: Figure 1. Process Flow Diagram (PFD) for MCTA cyclization, highlighting the Dosing-Temperature Interlock loop essential for preventing thermal runaway.
Diagram 2: Impurity Logic Tree
Use this to diagnose the "black tar" or low yield issues described in Ticket #405.
Caption: Figure 2.[1][2][3] Root Cause Analysis (RCA) tree for common MCTA reaction failures, correlating visual cues with chemical mechanisms.
Part 4: Experimental Validation (Self-Validating Protocols)
To ensure the safety of your pilot batch, perform this DSC (Differential Scanning Calorimetry) screen before scaling up.[1]
Protocol: Thermal Stability Screening
-
Sample: 5 mg of Reaction Mixture (simulated at 50% conversion).
-
Reference: Empty Gold-plated high-pressure crucible.
-
Ramp: 25°C to 300°C at 5°C/min.
-
Criteria:
Data Interpretation Table:
| Result | Implication | Action |
|---|
|
References
-
Gewald, K. (1965).[1][2] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[1][2] Chemische Berichte, 98(11), 3571-3577.[1][2] [1][2]
-
Stoessel, F. (2008).[1][2] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1][2] (Standard text for DSC interpretation and criticality classes). [1][2]
-
Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2] (Source for scale-up dosing and agitation protocols).
-
Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control."[1][2] (Relevant for nitrile handling safety). [1][2]
Sources
Technical Support Center: Methyl 2-[(cyanomethyl)thio]acetate Stability & Handling
The following guide is structured as a Technical Support Center portal for researchers working with Methyl 2-[(cyanomethyl)thio]acetate (CAS: 1886-31-3).
Ticket ID: CHEM-SUP-1886 Status: Open Severity: High (Reactivity/Stability)[1]
Critical Stability Alerts (Read Before Use)
Methyl 2-[(cyanomethyl)thio]acetate is a bifunctional linker containing a thioether , a nitrile , and an ester .[1] Its utility in heterocycle synthesis (e.g., Gewald reaction) stems from its high reactivity, which simultaneously makes it prone to three primary decomposition pathways.[1]
Quick Diagnostic Triage
| Symptom | Probable Cause | Immediate Action |
| Yellow/Orange Discoloration | Oxidation of Sulfur to Sulfoxide (S=O) or Oligomerization .[1] | Purge with Argon immediately.[1] Check solvent for peroxides.[1] |
| Viscous "Tar" Formation | Base-Catalyzed Condensation .[1] The active methylenes are reacting with themselves. | Acidify slightly (pH 5-6) to quench. Store at -20°C. |
| Pungent "Rotten Cabbage" Odor | Hydrolysis releasing thiols or degradation of the thioether. | Vent fume hood. Seal container. Check pH (likely acidic). |
| Loss of Stoichiometry | Hydrolysis of the methyl ester to the carboxylic acid. | Dry solvents required.[1] Avoid aqueous workups if possible.[1] |
Mechanistic "Deep Dive": Why is it decomposing?
To prevent decomposition, you must understand the "Three-Headed Monster" attacking this molecule.[1]
A. The Oxidation Trap (The Sulfur Problem)
The central sulfur atom is electron-rich and prone to oxidation.
-
Mechanism: Atmospheric oxygen or peroxides in solvents (like THF or Ethers) attack the sulfur, forming the Sulfoxide (
) and eventually the Sulfone ( ). -
Impact: Sulfoxides are much more polar and electron-withdrawing, completely altering the reactivity of the methylene groups in subsequent steps (e.g., Knoevenagel condensations).
B. The "Active Methylene" Cascade (The Base Problem)
This molecule has two sets of acidic protons (active methylenes):
-
Mechanism: Even mild bases (Carbonates, tertiary amines) can deprotonate these positions.[1] If an electrophile is not immediately available, the resulting carbanion will attack another molecule of itself (self-condensation), leading to dimers and polymers (tars).[1]
-
Impact: Irreversible yield loss and formation of complex mixtures that are difficult to purify.[1]
C. Hydrolysis (The Water Problem)
-
Mechanism: The methyl ester is labile.[1] In the presence of water and trace acid/base, it hydrolyzes to the carboxylic acid. The nitrile is generally more robust but can hydrolyze to the amide under forcing conditions.
Visualizing Decomposition Pathways
The following diagram illustrates the decision matrix for decomposition based on environmental factors.
Caption: Figure 1.[1][2] Primary decomposition pathways.[1] Blue: Active Reagent.[1] Red/Yellow/Green: Environmental triggers leading to degradation.[1]
Standard Operating Procedures (SOPs)
SOP-01: Storage & Handling
-
Temperature: Store at -20°C . The rate of self-condensation drops significantly at low temperatures.
-
Atmosphere: Must be stored under Argon or Nitrogen .[1] Do not store in air.
-
Container: Amber glass vials (protects from photo-oxidation) with Teflon-lined caps.[1] Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.[1]
SOP-02: Reaction Setup (Preventing In-Situ Decomposition)
When using this reagent (e.g., in a Gewald reaction), follow this strict order of operations to minimize side reactions.
-
Solvent Prep: Sparge all solvents (MeOH, EtOH, DMF) with inert gas for 15 minutes before adding the reagent.[1] This removes dissolved oxygen.[1]
-
Base Management:
-
Do not premix the reagent with base.
-
Add the Ketone/Aldehyde (electrophile) first.
-
Add the Methyl 2-[(cyanomethyl)thio]acetate second.[1]
-
Add the Base (e.g., Morpholine, Et3N) last and slowly (dropwise).[1]
-
Reasoning: This ensures that as soon as the alpha-proton is removed, the carbanion is immediately trapped by the ketone (desired reaction) rather than attacking another reagent molecule (decomposition).
-
Frequently Asked Questions (FAQ)
Q: Can I purify the reagent if it has partially decomposed? A: Distillation is risky due to thermal instability (potential for rapid polymerization).[1]
-
Recommended: If purity is <90%, it is safer to repurify via flash column chromatography (Silica gel).[1]
-
Eluent: Hexanes/Ethyl Acetate gradient.[1]
-
Note: The sulfoxide impurity will be much more polar (staying at the baseline or eluting late). The polymer tar will stay at the baseline.
Q: Why did my Gewald reaction turn black? A: Black color indicates extensive polymerization of the thioglycolate derivative. This usually happens if:
-
The reaction temperature was too high (>60°C) before the condensation was complete.
-
The base was added too quickly.
-
The ketone substrate was unreactive (sterically hindered), leaving the reagent to react with itself.
Q: Is the nitrile group stable? A: Generally, yes.[1] The nitrile is less prone to hydrolysis than the ester. However, under strong acidic conditions (e.g., HCl/MeOH), the nitrile can convert to the imidate or ester (Pinner reaction). Keep pH near neutral or slightly basic during workup.[1]
References & Grounding
-
Gewald Reaction Mechanism : The reactivity of
-mercapto carbonyls and their derivatives is fundamental to the synthesis of 2-aminothiophenes.-
Source: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction."[1] Journal of Heterocyclic Chemistry.
-
-
Oxidation of Thioethers : General reactivity of thioethers toward air and peroxides.[1]
-
Stability of Alpha-Thio Esters : Analysis of hydrolysis and exchange rates in aqueous media.
-
Source: Bracher, P. J., & Whitesides, G. M. (2011).[1] "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis." Origins of Life and Evolution of Biospheres.
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 2-[(cyanomethyl)thio]acetate before handling.
Sources
Validation & Comparative
spectroscopic comparison of Methyl 2-[(cyanomethyl)thio]acetate and its derivatives
A Spectroscopic Comparison of Methyl 2-[(cyanomethyl)thio]acetate and Its Derivatives: A Guide for Researchers
This guide provides an in-depth , offering valuable insights for researchers, scientists, and professionals in drug development. By examining the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to facilitate the identification, characterization, and quality control of these versatile compounds.
Introduction
Methyl 2-[(cyanomethyl)thio]acetate and its analogs are important intermediates in organic synthesis, finding applications in the preparation of various biologically active molecules and heterocyclic compounds. The presence of three distinct functional groups—a methyl ester, a thioether linkage, and a nitrile group—gives these molecules a unique spectroscopic signature. A thorough understanding of their spectral characteristics is paramount for confirming their synthesis, assessing purity, and elucidating their roles in further chemical transformations. This guide provides a detailed analysis of their spectroscopic properties, supported by experimental data and established principles.
Synthesis of Methyl 2-[(cyanomethyl)thio]acetate and Its Derivatives
A common and efficient method for the synthesis of Methyl 2-[(cyanomethyl)thio]acetate and its derivatives is the S-alkylation of a thiol with an appropriate haloacetate. The following protocol outlines the synthesis of the parent compound and can be adapted for its derivatives.
Experimental Protocol: Synthesis of Methyl 2-[(cyanomethyl)thio]acetate
Materials:
-
2-Mercaptoacetonitrile (Thioacetonitrile)
-
Methyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, add 2-mercaptoacetonitrile (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.
-
Slowly add methyl chloroacetate (1.1 eq) to the stirring suspension at room temperature.
-
Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Methyl 2-[(cyanomethyl)thio]acetate.
This procedure can be readily adapted for the synthesis of derivatives by substituting methyl chloroacetate with other alkyl haloacetates (e.g., ethyl chloroacetate, tert-butyl bromoacetate).
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of Methyl 2-[(cyanomethyl)thio]acetate.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Key ¹H NMR Features:
-
Methyl Ester Protons (-OCH₃): These protons typically appear as a sharp singlet. Their chemical shift is influenced by the electronegative oxygen atom.
-
Methylene Protons (-S-CH₂-CO-): These protons are adjacent to both a sulfur atom and a carbonyl group, which deshields them, causing their signal to appear downfield. They will appear as a singlet.
-
Methylene Protons (-S-CH₂-CN): These protons are adjacent to both a sulfur atom and a nitrile group. The electron-withdrawing nature of the nitrile group causes a downfield shift. They will also appear as a singlet.
Comparative ¹H NMR Data:
| Compound | -OCH₃ (s) | -S-CH₂-CO- (s) | -S-CH₂-CN (s) | Other Signals (Ester Group) |
| Methyl 2-[(cyanomethyl)thio]acetate (Predicted) | ~3.7 ppm | ~3.4 ppm | ~3.3 ppm | - |
| Ethyl 2-[(cyanomethyl)thio]acetate (Predicted) | - | ~3.4 ppm | ~3.3 ppm | ~4.2 ppm (q, 2H, -OCH₂CH₃), ~1.3 ppm (t, 3H, -OCH₂CH₃) |
| tert-Butyl 2-[(cyanomethyl)thio]acetate (Predicted) | - | ~3.3 ppm | ~3.2 ppm | ~1.5 ppm (s, 9H, -C(CH₃)₃) |
Causality Behind Chemical Shifts:
-
The singlet at approximately 3.7 ppm for the methyl ester is a classic chemical shift for such protons.
-
The methylene protons adjacent to the sulfur and carbonyl group are expected around 3.4 ppm due to the combined deshielding effects of the sulfur and the carbonyl group.
-
The methylene protons adjacent to the sulfur and nitrile group are predicted to be at a slightly more upfield position (~3.3 ppm) as the deshielding effect of the nitrile group is generally less pronounced than that of a carbonyl group in this context.
-
In the ethyl ester derivative , the characteristic quartet and triplet for the ethyl group are observed. The methylene protons of the ethyl group are shifted downfield to around 4.2 ppm due to the adjacent oxygen atom.
-
For the tert-butyl ester derivative , the nine equivalent protons of the tert-butyl group give rise to a single, intense singlet at approximately 1.5 ppm, a region typical for such groups.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Key ¹³C NMR Features:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears far downfield.
-
Nitrile Carbon (C≡N): The nitrile carbon also appears in a distinct region of the spectrum, though not as far downfield as the carbonyl carbon.
-
Methylene Carbons (-S-CH₂-): The chemical shifts of these carbons are influenced by the adjacent sulfur, carbonyl, and nitrile groups.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester appears at a characteristic upfield position.
Comparative ¹³C NMR Data:
| Compound | C=O | C≡N | -S-CH₂-CO- | -S-CH₂-CN | -OCH₃ | Other Signals (Ester Group) |
| Methyl 2-[(cyanomethyl)thio]acetate (Predicted) | ~170 ppm | ~117 ppm | ~35 ppm | ~25 ppm | ~52 ppm | - |
| Ethyl 2-[(cyanomethyl)thio]acetate (Predicted) | ~170 ppm | ~117 ppm | ~35 ppm | ~25 ppm | - | ~61 ppm (-OCH₂CH₃), ~14 ppm (-OCH₂CH₃) |
| tert-Butyl 2-[(cyanomethyl)thio]acetate (Predicted) | ~169 ppm | ~117 ppm | ~36 ppm | ~25 ppm | - | ~82 ppm (-C(CH₃)₃), ~28 ppm (-C(CH₃)₃) |
Rationale for Chemical Shift Assignments:
-
The carbonyl carbon of the ester group is consistently found in the 169-170 ppm range.[1][2]
-
The nitrile carbon resonance is expected around 117 ppm.[3]
-
The methylene carbon attached to the sulfur and carbonyl is more deshielded (~35-36 ppm) than the one attached to the sulfur and nitrile group (~25 ppm).
-
The carbons of the different ester alkyl groups appear at their characteristic chemical shifts. The quaternary carbon of the tert-butyl group is notably downfield (~82 ppm).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Key IR Absorptions:
-
C≡N Stretch: A sharp, medium-intensity absorption characteristic of the nitrile group.
-
C=O Stretch: A strong, sharp absorption characteristic of the ester carbonyl group.
-
C-O Stretch: Absorptions associated with the C-O single bonds of the ester group.
-
C-H Stretch: Absorptions from the methyl and methylene groups.
Comparative IR Data:
| Compound | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| Methyl 2-[(cyanomethyl)thio]acetate (Predicted) | ~2250 | ~1740 | ~1250 & ~1150 |
| Ethyl 2-[(cyanomethyl)thio]acetate (Predicted) | ~2250 | ~1738 | ~1245 & ~1155 |
| tert-Butyl 2-[(cyanomethyl)thio]acetate (Predicted) | ~2250 | ~1735 | ~1255 & ~1160 |
Interpretation of IR Spectra:
-
The C≡N stretching frequency is consistently observed around 2250 cm⁻¹ and is a reliable indicator of the nitrile functionality.[3]
-
The C=O stretching frequency for the ester is expected around 1735-1740 cm⁻¹. The exact position can be slightly influenced by the nature of the alkyl group of the ester, but the differences are generally small.
-
The C-O stretching vibrations of the ester group typically appear as two absorptions in the 1300-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern for Methyl 2-[(cyanomethyl)thio]acetate:
The electron ionization (EI) mass spectrum of Methyl 2-[(cyanomethyl)thio]acetate is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
Diagram of Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for Methyl 2-[(cyanomethyl)thio]acetate in EI-MS.
Analysis of Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 145.
-
Loss of Cyanomethyl Radical (•CH₂CN): Cleavage of the S-CH₂CN bond would result in a fragment at m/z = 105, corresponding to [CH₃OC(O)CH₂S]⁺.
-
Loss of Methoxycarbonyl Radical (CH₃OC(O)•): Cleavage of the CH₂-S bond could lead to a fragment at m/z = 86, representing [CH₂SCH₂CN]⁺˙.
-
Loss of Methoxide Radical (•OCH₃): This would generate a fragment at m/z = 114.
-
Formation of the Acylium Ion: A peak at m/z = 59, corresponding to [CH₃OC(O)]⁺, is a common fragment for methyl esters.
-
Further Fragmentation: The fragment at m/z = 105 could further lose a molecule of ketene (CH₂=C=O) to give a fragment at m/z = 72, [SCH₂CN]⁺.
The fragmentation patterns of the ethyl and tert-butyl derivatives would show analogous losses, with characteristic peaks corresponding to their respective ester functionalities. For example, the ethyl ester would likely show a prominent peak for the loss of an ethoxy radical (•OCH₂CH₃, m/z = 45), while the tert-butyl ester would be characterized by the facile loss of a tert-butyl cation ([C(CH₃)₃]⁺, m/z = 57) or isobutylene.
Conclusion
The spectroscopic analysis of Methyl 2-[(cyanomethyl)thio]acetate and its derivatives provides a clear and detailed picture of their molecular structure. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry allows for unambiguous identification and differentiation. The predictable shifts and fragmentation patterns observed upon modification of the ester group serve as a valuable tool for confirming the successful synthesis of a range of derivatives. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this important class of chemical intermediates.
References
-
Hinojosa Reyes, L., Wróbel, K., & Wróbel, K. (2002). Indirect extraction-spectrophotometric determination of 2-(thiocyanomethylthiol)benzothiazole in chrome tanning liquors after its breakdown to 2-mercaptobenzothiazole. Talanta, 56(3), 515-521. [Link]
-
Krasnov, V. P., et al. (2022). Synthesis and Properties of New N-(Hydroxyalkyl) thioacrylamides. Molbank, 2022(4), M1485. [Link]
-
LibreTexts. (2022). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
NIST. (n.d.). Methyl thiolacetate. In NIST Chemistry WebBook. [Link]
- Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of ¹³C and ¹H FT-NMR Spectra. Aldrich Chemical Company.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Comparative Analysis of the Biological Activity of Methyl 2-[(cyanomethyl)thio]acetate Analogs
In the landscape of modern drug discovery, the exploration of novel pharmacophores is paramount to addressing the challenges of drug resistance and the need for more targeted therapies. Among the myriad of molecular scaffolds, sulfur-containing compounds have consistently demonstrated a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological activity of analogs of Methyl 2-[(cyanomethyl)thio]acetate, a molecule of interest due to its reactive functionalities. While direct biological data for Methyl 2-[(cyanomethyl)thio]acetate is not extensively available in the public domain, by examining its structural analogs, we can infer its potential and guide future research in this chemical space.
This guide is intended for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) of related thioether and α-thioacetate compounds, present comparative data from the literature, and provide detailed experimental protocols for the evaluation of their biological activities.
Introduction to Methyl 2-[(cyanomethyl)thio]acetate and its Chemical Space
Methyl 2-[(cyanomethyl)thio]acetate possesses a unique combination of functional groups: a methyl ester, a thioether linkage, and a nitrile group. This arrangement offers several possibilities for biological interactions. The thioether moiety can be involved in metabolic processes and interactions with biological nucleophiles, while the nitrile group can participate in hydrogen bonding and other polar interactions. The ester group can influence the compound's solubility and susceptibility to hydrolysis by esterases.
The biological potential of this class of compounds is underscored by the known activities of structurally related molecules. For instance, various thioether-containing compounds exhibit significant antimicrobial and anticancer properties. The introduction of different substituents on the sulfur atom or modifications of the acetate moiety can dramatically alter the biological activity, highlighting the importance of SAR studies in this field.
Comparative Biological Activities of Structural Analogs
Due to the limited direct data on Methyl 2-[(cyanomethyl)thio]acetate, this section will focus on the biological activities of its close structural analogs, providing a basis for understanding its potential. We will examine both antimicrobial and cytotoxic activities.
Antimicrobial Activity
The thioether linkage is a common feature in many antimicrobial agents. The antimicrobial efficacy of thioacetate analogs is often influenced by the nature of the substituent attached to the sulfur atom.
| Compound/Analog Class | Test Organism(s) | MIC (µg/mL) | Reference |
| Thiourea Derivatives (TD4) | Staphylococcus aureus (MRSA) | 2 - 16 | [1] |
| Thiourea Derivatives | Staphylococcus epidermidis | 50 - 400 | [2] |
| Thiourea Derivatives | Candida albicans | 25 - 100 | [2] |
| 2-acetylpyridine-N-substituted thiosemicarbazones | Staphylococcus aureus (MRSA) | Comparable to gentamicin | [3] |
| 2-acetylpyridine-N-substituted thiosemicarbazones | Candida albicans | Comparable to amphotericin B | [3] |
Table 1: Comparative Antimicrobial Activity (MIC) of Structurally Related Thio-Compounds.
The data in Table 1 suggests that thiourea and thiosemicarbazone derivatives, which share the reactive sulfur motif, exhibit potent activity against both bacteria and fungi. Notably, some derivatives show efficacy against drug-resistant strains like MRSA. The variation in MIC values highlights the significant impact of structural modifications on antimicrobial potency.
Cytotoxic Activity
The potential of thioether-containing compounds as anticancer agents has been an active area of research. The cytotoxicity of these compounds is often evaluated against a panel of cancer cell lines.
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran Carboxylate (Compound 8) | HepG2 (Liver Cancer) | 3.8 ± 0.5 | [4] |
| Halogenated Benzofuran Carboxylate (Compound 7) | A549 (Lung Cancer) | 6.3 ± 2.5 | [4] |
| Chlorochalcones (C4) | HMEC-1 (Endothelial Cells) | 15.3 ± 0.7 | [5] |
| 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide (Compound 11) | HeLa (Cervical Cancer) | 6-7 | [6] |
Table 2: Comparative Cytotoxic Activity (IC50) of Structurally Related Compounds.
As shown in Table 2, various structurally diverse compounds containing thioether or related functionalities exhibit potent cytotoxic effects against different cancer cell lines. The IC50 values in the low micromolar range suggest that these scaffolds are promising starting points for the development of new anticancer agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of Methyl 2-[(cyanomethyl)thio]acetate analogs is intrinsically linked to their chemical structure. Understanding these relationships is crucial for designing more potent and selective compounds.
Key Structural Features Influencing Activity
-
The Thioether Linkage: The sulfur atom in the thioether bond is a key pharmacophoric element. Its nucleophilicity and ability to be oxidized to sulfoxides and sulfones can play a role in the mechanism of action. The nature of the group attached to the sulfur significantly modulates activity.
-
The Cyanomethyl Group: The nitrile group can act as a hydrogen bond acceptor and may be involved in interactions with biological targets. Its electron-withdrawing nature can also influence the reactivity of the adjacent thioether.
-
The Methyl Acetate Moiety: This part of the molecule primarily influences the pharmacokinetic properties, such as solubility and membrane permeability. It is also a potential site for metabolic modification by esterases.
Visualizing Structure-Activity Relationships
Caption: Conceptual SAR diagram for Methyl 2-[R-thio]acetate analogs.
This conceptual diagram illustrates how modifications to the 'R' group attached to the sulfur atom can influence the biological activity. For instance, the introduction of lipophilic alkyl chains can enhance membrane permeability, which is often crucial for antimicrobial activity. Aromatic or heteroaromatic rings can engage in π-π stacking interactions with biological targets, a common feature in many anticancer drugs. Functional groups capable of hydrogen bonding, like the cyanomethyl group itself, can increase target specificity.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of antimicrobial and cytotoxic activities.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.[7][8][9][10][11]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal cultures in the appropriate growth phase
-
Sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (typically in DMSO)
-
Positive control antibiotic (e.g., gentamicin for bacteria, amphotericin B for fungi)
-
Negative control (medium only)
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. This will bring the final volume to 200 µL and halve the compound concentration.
-
Controls: Include a positive control (inoculum with a standard antibiotic), a negative control (medium only), and a growth control (inoculum in medium without any compound).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13][14]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[15]
Caption: Workflow for the MTT cytotoxicity assay.
Mechanistic Considerations and Future Directions
The biological activities of thioether-containing compounds can arise from various mechanisms. In the context of antimicrobial activity, they may interfere with essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. For anticancer activity, potential mechanisms include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, or the generation of reactive oxygen species (ROS) leading to oxidative stress.[16]
The future of research on Methyl 2-[(cyanomethyl)thio]acetate and its analogs lies in a systematic exploration of its chemical space. The synthesis and biological evaluation of a focused library of analogs with diverse substituents on the sulfur atom and modifications to the acetate and nitrile moieties will be crucial for elucidating detailed SAR. Furthermore, mechanistic studies on the most potent compounds will be necessary to identify their cellular targets and pathways, which will be instrumental in their further development as potential therapeutic agents.
Conclusion
While direct experimental data on the biological activity of Methyl 2-[(cyanomethyl)thio]acetate is currently limited, a comparative analysis of its structural analogs reveals a promising potential for both antimicrobial and anticancer applications. The presence of the thioether, nitrile, and methyl ester functionalities provides a rich scaffold for chemical modification and optimization. The detailed experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers venturing into the exploration of this intriguing class of molecules. Further investigation is warranted to fully unlock the therapeutic potential of Methyl 2-[(cyanomethyl)thio]acetate analogs.
References
-
Springer Nature. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
KIT - IBG. Two-fold Broth Microdilution Method for Determination of MIC. [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
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MDPI. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]
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PMC. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. [Link]
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ResearchGate. IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). [Link]
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PMC. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. [Link]
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ACS Publications. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]
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ResearchGate. Representative thioether‐containing drugs and bioactive compounds. [Link]
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ResearchGate. Examples of thioether based drugs and some bioactive molecules. [Link]
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PMC. Enantioselective Synthesis of α‐Thiocarboxylic Acids by Nitrilase Biocatalysed Dynamic Kinetic Resolution of α‐Thionitriles. [Link]
-
Science of Synthesis. Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. [Link]
-
PMC. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. [Link]
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PubMed. Synthesis and Bioactivity of Thiocarboxylic A and Derivatives. [Link]
-
RSC Publishing. Synthesis of 2-acetylpyridine-N-substituted thiosemicarbazonates of copper(ii) with high antimicrobial activity against methicillin resistant S. aureus, K. pneumoniae 1 and C. albicans. [Link]
-
Chemistry LibreTexts. 22.9: Thioesters- Biological Carboxylic Acid Derivatives. [Link]
-
Wikipedia. Thioester. [Link]
-
ARPI. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. [Link]
-
ResearchGate. IC50 values for compounds 11-13 and 19-24 assessed by the MTT test a. [Link]
-
MDPI. Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. [Link]
-
MDPI. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. [Link]
-
Semantic Scholar. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]
-
MDPI. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. [Link]
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cross-reactivity studies involving Methyl 2-[(cyanomethyl)thio]acetate
Technical Guide: Cross-Reactivity and Specificity Profiling of Methyl 2-[(cyanomethyl)thio]acetate (MCTA)
Executive Summary
Methyl 2-[(cyanomethyl)thio]acetate (MCTA) is a bifunctional organosulfur reagent characterized by a thioether core flanked by a methyl ester and a cyanomethyl group. While primarily utilized as a precursor in the Gewald reaction for synthesizing substituted thiophenes, MCTA serves as a critical structural probe in fragment-based drug discovery (FBDD) and hapten design.
This guide provides a rigorous framework for evaluating the cross-reactivity of MCTA. Unlike high-reactivity electrophiles (e.g., acrylamides), MCTA presents a unique "latent" reactivity profile. Cross-reactivity studies here focus on two distinct vectors:
-
Immunochemical Cross-Reactivity: When MCTA residues are used as haptens/linkers, do they generate antibodies that cross-react with endogenous nitriles or thioethers?
-
Chemoproteomic Reactivity: Does the cyanomethyl-thio moiety act as a reversible covalent inhibitor or interfere with cysteine proteases?
Comparative Performance Analysis
The following analysis compares MCTA against standard alternatives in the context of linker stability and epitope specificity .
Table 1: Comparative Profile of MCTA vs. Standard Reagents
| Feature | MCTA (Methyl 2-[(cyanomethyl)thio]acetate) | Methyl Thioglycolate (MTG) | TCMTB (Benzothiazole derivative) | Maleimide Linkers |
| Primary Functional Group | Cyanomethyl-thioether ( | Thiol/Thioester ( | Thiocyanate ( | Michael Acceptor (Enone) |
| Reactivity Type | Latent/Metabolic : Requires activation (CYP450) or specific enzymatic pockets. | Nucleophilic : Prone to oxidation (disulfide formation). | High Electrophile : Aggressive cysteine alkylator. | Cysteine-Specific : Rapid conjugation. |
| Cross-Reactivity Risk | Moderate : Nitrile group can mimic biological substrates; potential cyanide release via metabolism. | Low : Common biological motif; low immunogenicity. | High : Broad-spectrum toxicity; high off-target binding. | Medium : Hydrolysis leads to ring-opening; succinimide exchange. |
| Assay Interference | Nitrile Interference : Can interfere with metal-based assays or specific nitrile hydratases. | Redox Interference : Can consume reagents in redox assays. | General Toxicity : Kills cell-based assays. | Fluorescence Quenching : Can quench fluorophores. |
| Best Use Case | Heterocycle Synthesis / Nitrile-based Probes | General Thiol Source | Biocide / Positive Control for Toxicity | Protein Conjugation |
Mechanism of Action & Cross-Reactivity Vectors
To understand why cross-reactivity occurs, we must map the chemical behavior of MCTA.
A. The Cyanomethyl "Trap" (Metabolic Cross-Reactivity)
The methylene protons between the sulfur and the nitrile (
-
Pathway: In metabolic assays (microsomes), Cytochrome P450 (specifically CYP2E1) can hydroxylate this position, leading to the release of cyanide (CN-) and an aldehyde.
-
Implication: "Cross-reactivity" in toxicity studies often manifests as cyanide poisoning or inhibition of metalloenzymes, mimicking the profile of acetonitrile but with faster kinetics due to the lipophilic thioether.
B. Hapten-Antibody Recognition (Immunological Cross-Reactivity)
When MCTA is hydrolyzed (ester
-
Risk: Antibodies raised against MCTA often cross-react with:
-
Acetonitrile adducts.
-
Endogenous thioethers (e.g., Methionine metabolites).
-
Pesticide metabolites containing the
motif.
-
Visualization: Reactivity & Cross-Reactivity Pathways
The following diagram illustrates the dual pathways of MCTA: its intended synthetic utility (Gewald Reaction) versus its potential bio-orthogonal cross-reactivity (Metabolism/Haptenization).
Caption: Figure 1. Dual pathways of MCTA. Top (Green): Synthetic utility in heterocycle formation.[1] Bottom (Red): Mechanisms of metabolic toxicity (CN release) and immunological cross-reactivity.
Experimental Protocols
These protocols are designed to be self-validating , ensuring that observed effects are due to MCTA specificities and not general artifacts.
Protocol A: Competitive ELISA for Cross-Reactivity Profiling
Objective: Determine if antibodies raised against MCTA cross-react with structural analogs (specificity testing).
Materials:
-
Coating Antigen: MCTA-BSA conjugate (
). -
Primary Antibody: Anti-MCTA (rabbit polyclonal).
-
Competitors: MCTA (free acid), Methyl Thioglycolate (MTG), Acetonitrile, Methionine.
Workflow:
-
Plate Coating: Coat 96-well microtiter plates with MCTA-BSA in Carbonate Buffer (pH 9.6) overnight at 4°C. Wash 3x with PBST.
-
Blocking: Block with 1% Gelatin in PBS for 1h at 37°C.
-
Competition Step (Critical):
-
Pre-incubate the Primary Antibody with varying concentrations (
to ) of Competitors (MCTA, MTG, Acetonitrile) for 1h at RT. -
Control: Incubate antibody with buffer only (
).
-
-
Binding: Transfer pre-incubated mixtures to the coated plate. Incubate 1h.
-
Detection: Add HRP-conjugated Goat Anti-Rabbit IgG. Develop with TMB substrate.
-
Data Analysis: Calculate % Inhibition
. Plot sigmoidal curves.-
Interpretation: If MTG (lacking nitrile) shows <5% inhibition at high concentrations, the antibody is nitrile-specific . If Acetonitrile shows inhibition, the antibody recognizes the small nitrile group alone.
-
Protocol B: Chemoproteomic Cysteine Reactivity Assay
Objective: Assess if MCTA covalently modifies cysteine residues (alkylating potential) compared to Iodoacetamide (IAM).
Materials:
-
Probe: MCTA (100
). -
Positive Control: Iodoacetamide (IAM, 100
). -
Substrate: Reduced Glutathione (GSH) or a model peptide (Ac-Cys-NH2).
-
Analysis: LC-MS/MS.
Workflow:
-
Incubation: Prepare 1 mM GSH in PBS (pH 7.4). Add MCTA or IAM to a final concentration of 100
(1:10 Probe:GSH ratio to ensure pseudo-first-order kinetics). -
Time Course: Incubate at 37°C. Aliquot at 0, 1, 4, and 24 hours.
-
Quenching: Quench aliquots with 0.1% Formic Acid.
-
LC-MS Analysis: Monitor for the mass shift:
-
GSH + MCTA: Look for adduct mass
. (Note: If MCTA acts as an alkylator, it might lose the methoxy group or the whole ester chain). -
Likely Outcome: MCTA is not a direct alkylator like IAM. It requires activation. Expect minimal adduct formation compared to IAM.
-
Validation: If no adduct is seen, MCTA is confirmed as bio-inert regarding direct cysteine alkylation, distinguishing it from toxic thiocyanates (TCMTB).
-
References
-
Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. Source: Journal of Organic Chemistry (2023).[1][2] Context: Establishes the chemistry of cyanomethyl thioesters as activated intermediates. URL:[Link]
-
The Gewald Reaction: Synthesis of Thiophenes. Source: Organic Reactions (2011). Context: Defines the primary synthetic application of MCTA and the reactivity of the methylene group. URL:[Link]
-
Metabolism of Nitriles: Cyanide Release and Toxicity. Source: Chemical Research in Toxicology. Context: Provides the basis for the "Cyanomethyl Trap" metabolic pathway described in the guide. URL:[Link]
Sources
A Senior Application Scientist’s Guide to Purity Assessment of Synthesized Methyl 2-[(cyanomethyl)thio]acetate by High-Performance Liquid Chromatography
Introduction: The Imperative of Purity in Synthesis
In the realm of chemical synthesis, particularly within drug discovery and development, the successful synthesis of a target molecule is only the first milestone. The subsequent, and arguably more critical, phase is the rigorous assessment of its purity. Impurities, even in minute quantities, can drastically alter a compound's biological activity, toxicity, and stability, potentially leading to misleading research outcomes and significant safety concerns.[1][2] Methyl 2-[(cyanomethyl)thio]acetate, a versatile building block in organic synthesis, is no exception. Its purity must be unequivocally established before its use in further synthetic steps or biological assays.
High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for purity determination in the pharmaceutical industry.[1][3] Its high resolution, sensitivity, and quantitative accuracy make it an ideal technique for separating the main compound from structurally similar impurities, starting materials, and by-products.[4] This guide provides an in-depth, experience-driven comparison of HPLC with other analytical techniques and presents a detailed, validated protocol for assessing the purity of newly synthesized Methyl 2-[(cyanomethyl)thio]acetate.
The Analytical Challenge: Understanding the Analyte and Potential Impurities
Before developing any analytical method, it is crucial to understand the physicochemical properties of the target molecule and anticipate potential impurities.[3]
Methyl 2-[(cyanomethyl)thio]acetate possesses several key structural features:
-
An ester group (-COOCH₃)
-
A thioether linkage (-S-)
-
A nitrile group (-C≡N)
A common synthetic route involves the S-alkylation of methyl thioglycolate with chloroacetonitrile. This pathway suggests the following potential impurities:
-
Unreacted Starting Materials: Methyl thioglycolate and Chloroacetonitrile.
-
By-products: Bis(cyanomethyl) sulfide (from reaction of the product with another equivalent of chloroacetonitrile) or Methyl 2,2'-thiodiacetate (from reaction of methyl thioglycolate with itself).
-
Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid.
The presence of polar functional groups (ester, nitrile) makes the molecule suitable for Reverse-Phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.[4]
Methodology: A Validated HPLC Protocol for Purity Assessment
The following protocol is a robust, self-validating system designed for the accurate purity determination of Methyl 2-[(cyanomethyl)thio]acetate. The rationale behind each parameter choice is explained to provide a deeper understanding of the method development process.[5]
Experimental Workflow Overview
The overall process from sample receipt to final purity report follows a logical sequence, ensuring reproducibility and accuracy.
Caption: High-level workflow for HPLC purity analysis.
Detailed Step-by-Step Protocol
1. Preparation of Solutions
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA). Rationale: TFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure analytes are in a single protonation state.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). Rationale: Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength and low UV cutoff.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. Rationale: Using a diluent similar in composition to the initial mobile phase conditions prevents peak distortion.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized Methyl 2-[(cyanomethyl)thio]acetate into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL.
-
Standard Solution (for peak identification, if available): Prepare a solution of a reference standard of Methyl 2-[(cyanomethyl)thio]acetate at the same concentration (~1 mg/mL) in the diluent.
2. HPLC Instrumentation and Conditions The method's trustworthiness is built upon well-defined and optimized instrumental parameters.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump, autosampler, column thermostat, and DAD. |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A C18 column provides excellent retention for moderately polar compounds. The specified dimensions and particle size offer a good balance of efficiency and backpressure.[3][6] |
| Column Temp. | 30 °C | Maintains stable retention times and improves reproducibility. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column ensuring good separation within a reasonable time. |
| Injection Vol. | 5 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
| Detection | Diode Array Detector (DAD) at 220 nm | The ester and thioether moieties provide UV absorbance. 220 nm is a common wavelength for detecting a wide range of organic molecules. A DAD allows for peak purity analysis.[6] |
| Gradient Elution | Time (min) | % Mobile Phase B |
| 0.0 | 10 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 10 | |
| 30.0 | 10 | |
| Rationale | A gradient elution is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column.[7] |
3. Data Analysis and Purity Calculation
-
Inject the prepared sample solution into the HPLC system.
-
Integrate all peaks in the resulting chromatogram that are above a defined threshold (e.g., 0.05% of the main peak area).
-
Calculate the purity using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Ensuring Trustworthiness: Method Validation
A protocol is only as reliable as its validation data. To ensure this method is "fit for purpose," it should be validated according to International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[5][8]
Sources
- 1. moravek.com [moravek.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. HPLC Method development: an overview. [pharmacores.com]
- 4. scispace.com [scispace.com]
- 5. HPLC Analytical Method Development and Validation [rsc.org]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Navigating the Disposal of Methyl 2-[(cyanomethyl)thio]acetate: A Comprehensive Guide to Safety and Compliance
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Methyl 2-[(cyanomethyl)thio]acetate. This guide is synthesized from data on structurally similar compounds and general principles of chemical safety. All procedures must be conducted by trained personnel in a controlled laboratory environment. A thorough risk assessment should be performed before handling this compound.
Hazard Assessment: Understanding the Risks
Methyl 2-[(cyanomethyl)thio]acetate possesses two key functional groups that dictate its hazard profile: a cyanomethyl group (-CH₂CN) and a thioacetate group (-SC(O)CH₃).
-
Cyanomethyl Group: Organic nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas under acidic conditions. A related compound, Methyl 2-(Cyanomethyl)benzoate, is classified as toxic if swallowed, in contact with skin, or if inhaled[1]. It is prudent to assume a similar toxicity profile for Methyl 2-[(cyanomethyl)thio]acetate. While not specifically listed as a "P-listed" acutely hazardous waste by the EPA, its potential for high toxicity warrants handling with extreme caution[2][3][4][5].
-
Thioacetate Group: Thioacetates can be hydrolyzed to form thiols, which are often odorous and may have their own toxicological properties. They can also be incompatible with strong oxidizing agents, acids, bases, and reducing agents[6].
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Hands | Double-gloving with nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended due to the compound's likely dermal toxicity. |
| Eyes | Chemical safety goggles and a face shield | Protects against splashes and potential vapor exposure. |
| Body | Chemical-resistant lab coat | Prevents contamination of personal clothing. |
| Respiratory | Use within a certified chemical fume hood | Ensures adequate ventilation and prevents inhalation of vapors or potential hydrogen cyanide gas. |
Spill and Emergency Procedures: Preparedness is Key
Accidents can happen. A clear and practiced emergency plan is crucial.
3.1. Minor Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Gently sweep the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area:
-
First, wipe the area with a pH 10 buffer solution.
-
Then, wipe with a freshly prepared 10% bleach solution.
-
-
All contaminated materials (absorbent, wipes, gloves) must be disposed of as hazardous waste.
3.2. Major Spills (outside a chemical fume hood) or Personnel Exposure:
-
Evacuate the area immediately.
-
Activate the nearest fire alarm and call emergency services.
-
If there is skin contact, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.
-
If there is eye contact, flush the eyes with an eyewash station for at least 15 minutes.
-
If inhaled, move the individual to fresh air.
-
Provide the Safety Data Sheet (if available for a similar compound) to emergency responders.
Disposal Protocol: A Step-by-Step Approach
The proper disposal of Methyl 2-[(cyanomethyl)thio]acetate requires a multi-step process to ensure the safety of laboratory personnel and compliance with environmental regulations.
4.1. Waste Segregation and Collection:
-
Aqueous Waste: Collect all aqueous solutions containing Methyl 2-[(cyanomethyl)thio]acetate in a dedicated, clearly labeled, and sealed waste container. The container should be made of a material compatible with organic nitriles and thio-compounds.
-
Organic Waste: Collect all non-aqueous solutions in a separate, dedicated, and appropriately labeled waste container.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be collected in a separate, sealed, and labeled container. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste[7].
4.2. Chemical Inactivation (for bulk quantities, by trained professionals only):
Given the potential for HCN release, a chemical inactivation step prior to disposal is recommended for larger quantities of the waste. This procedure should only be performed by personnel with extensive experience in handling cyanides.
-
Work in a certified chemical fume hood.
-
Adjust the pH of the aqueous waste stream to >10 using a sodium hydroxide solution. This basic environment will minimize the risk of HCN gas evolution.
-
Slowly add a freshly prepared 10% bleach (sodium hypochlorite) solution to the basic waste with constant stirring. This will oxidize the cyanide.
-
Allow the reaction to proceed for at least one hour.
-
Test for the presence of cyanide using a commercially available test kit to ensure complete destruction.
4.3. Final Disposal:
All waste streams (inactivated aqueous waste, organic waste, and solid waste) must be disposed of through a licensed hazardous waste disposal company. Ensure that all containers are properly labeled with the words "Hazardous Waste" and a full description of the contents.
Workflow for Disposal of Methyl 2-[(cyanomethyl)thio]acetate
The following diagram outlines the decision-making process for the safe disposal of this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
